molecular formula C28H34ClN9O3S B15575157 WY-135

WY-135

Cat. No.: B15575157
M. Wt: 612.1 g/mol
InChI Key: MYBIYOGYGXIDJG-UHFFFAOYSA-N
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Description

WY-135 is a useful research compound. Its molecular formula is C28H34ClN9O3S and its molecular weight is 612.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34ClN9O3S/c1-19(2)42(39,40)26-8-6-5-7-24(26)31-27-22(29)16-30-28(33-27)32-23-10-9-21(15-25(23)41-4)38-18-20(34-35-38)17-37-13-11-36(3)12-14-37/h5-10,15-16,18-19H,11-14,17H2,1-4H3,(H2,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBIYOGYGXIDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4C=C(N=N4)CN5CCN(CC5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClN9O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is WY-135 compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core of WY-135

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, potent, and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase. This technical guide provides a comprehensive overview of the core chemical and biological characteristics of this compound based on available scientific literature. It is designed to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The guide details the chemical properties, mechanism of action, in vitro biological activity, and relevant experimental methodologies. Additionally, it visualizes the key signaling pathways affected by this compound and a general experimental workflow for its characterization. It is important to note that as of the latest literature search, in vivo efficacy, pharmacokinetic, and comprehensive toxicology data for this compound are not publicly available.

Chemical Profile

This compound is a synthetic small molecule belonging to the 2,4-diarylaminopyrimidine class of compounds. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine
Chemical Formula C28H34ClN9O3S
Molecular Weight 612.15 g/mol
CAS Number 2163060-83-9
Appearance Not specified in literature
Solubility Not specified in literature
SMILES CC(C)S(=O)(=O)c1ccccc1Nc2nc(nc(Cl)c2)Nc3cc(c(OC)cc3)n4cc(cn4)CN5CCN(C)CC5

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK and ROS1 receptor tyrosine kinases. In various cancers, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or ROS1, resulting in their constitutive activation.[1][2] This aberrant signaling drives oncogenesis by promoting cell proliferation and survival through downstream pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[3] this compound binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells harboring these genetic alterations.

WY135_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein PI3K PI3K ALK_ROS1->PI3K Activates RAS RAS ALK_ROS1->RAS Activates WY135 This compound WY135->ALK_ROS1 Inhibition G1_Arrest G1 Cell Cycle Arrest Apoptosis Apoptosis ATP ATP ATP->ALK_ROS1 Competitive Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathway of this compound action.

In Vitro Biological Activity

The biological activity of this compound has been characterized through various in vitro assays, demonstrating its high potency against ALK, ROS1, and clinically relevant crizotinib-resistant ALK mutants.

Enzymatic Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against wild-type and mutant ALK and ROS1 kinases.

Target KinaseIC50 (nM)Reference
ALK (WT)1.4
ROS1 (WT)1.1
ALK L1196M1.3
ALK G1202R3.9
Cellular Antiproliferative Activity

This compound has shown potent antiproliferative effects in cancer cell lines driven by ALK or ROS1 fusion proteins.

Cell LineCancer TypeDriving MutationIC50 (nM)Reference
Karpas299Anaplastic Large Cell LymphomaNPM-ALK28
H2228Non-Small Cell Lung CancerEML4-ALK164
HCC78Non-Small Cell Lung CancerSLC34A2-ROS142
BaF3Pro-B Cell LineEML4-ALK L1196M65
BaF3Pro-B Cell LineEML4-ALK G1202R183

Experimental Protocols

This section outlines the methodologies used in the key in vitro experiments for the characterization of this compound, as described in the primary literature.

Kinase Enzyme Assays

The inhibitory activity of this compound against ALK and ROS1 kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. Inhibition of the kinase by this compound results in a decreased fluorescent signal.

  • General Protocol:

    • Recombinant ALK or ROS1 kinase is incubated with varying concentrations of this compound.

    • A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

    • The TR-FRET signal is measured, where excitation of the europium donor leads to emission from the APC acceptor only when they are in close proximity (i.e., when the substrate is phosphorylated).

    • IC50 values are calculated by fitting the dose-response curves.

Cell Proliferation (MTT) Assay

The antiproliferative effects of this compound on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a series of concentrations of this compound for a specified period (e.g., 72 hours).

    • An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 values are determined from the dose-response curves.

Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining was used to analyze the effect of this compound on the cell cycle distribution.

  • Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.

  • General Protocol:

    • Cells are treated with this compound at various concentrations for a defined time (e.g., 24 hours).

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle is quantified.

Apoptosis Assay

The induction of apoptosis by this compound was evaluated using Annexin V-FITC and PI double staining followed by flow cytometry.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. PI is used to identify late apoptotic or necrotic cells with compromised membrane integrity.

  • General Protocol:

    • Cells are treated with different concentrations of this compound for a specific duration (e.g., 48 hours).

    • Cells are harvested and washed with a binding buffer.

    • The cells are then incubated with Annexin V-FITC and PI in the dark.

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of this compound Enzyme_Assay Enzymatic Assay (TR-FRET) Synthesis->Enzyme_Assay Cell_Proliferation Cell Proliferation Assay (MTT) Synthesis->Cell_Proliferation IC50_Enzyme IC50 vs. ALK/ROS1 Enzyme_Assay->IC50_Enzyme Cell_Cycle Cell Cycle Analysis (Flow Cytometry, PI) Cell_Proliferation->Cell_Cycle IC50_Cell IC50 vs. Cancer Cells Cell_Proliferation->IC50_Cell Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) Cell_Cycle->Apoptosis Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant

Caption: General experimental workflow for this compound characterization.

Summary and Future Directions

This compound is a highly potent dual inhibitor of ALK and ROS1 with significant in vitro activity against wild-type kinases and clinically important crizotinib-resistant mutants, including the challenging G1202R mutation. Its mechanism of action involves the inhibition of key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in ALK/ROS1-driven cancer cells.

The comprehensive in vitro data presented in this guide underscore the potential of this compound as a promising therapeutic candidate. However, for its advancement in the drug development pipeline, further studies are imperative. Key future research directions should include:

  • In vivo efficacy studies: Evaluation of the anti-tumor activity of this compound in relevant animal models (e.g., xenografts of ALK/ROS1-positive tumors).

  • Pharmacokinetic profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like characteristics.

  • Toxicology and safety assessment: Comprehensive evaluation of the safety profile of this compound in preclinical models.

  • Resistance mechanisms: Investigation of potential mechanisms of resistance to this compound to inform the development of next-generation inhibitors.

The successful completion of these studies will be crucial in determining the clinical translatability of this promising compound.

References

An In-Depth Technical Guide to the Mechanism of Action of WY-135, a Dual ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1) are receptor tyrosine kinases that have emerged as critical therapeutic targets in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). Chromosomal rearrangements involving the ALK or ROS1 genes can lead to the expression of fusion proteins with constitutive kinase activity, driving oncogenesis through the activation of downstream signaling pathways that promote cell proliferation and survival. While first and second-generation inhibitors have shown clinical efficacy, the development of acquired resistance, often through secondary mutations in the kinase domain, remains a significant challenge. This has spurred the development of next-generation inhibitors capable of overcoming these resistance mechanisms.

This technical guide provides a comprehensive overview of the mechanism of action of WY-135 (also known as compound 34c), a novel 2,4-diarylaminopyrimidine analogue designed as a potent dual inhibitor of both ALK and ROS1, including clinically relevant crizotinib-resistant mutants.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that targets the kinase activity of both ALK and ROS1. By binding to the ATP-binding pocket of the kinase domain, this compound blocks the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling cascades that are critical for tumor cell growth and survival. Molecular docking studies have elucidated the binding mode of this compound within the ALK active site, providing a structural basis for its high potency and its ability to overcome resistance mutations.

The design of this compound was based on the cocrystal structure of ceritinib (B560025) with wild-type ALK and a binding model with the G1202R mutant, a mutation that confers resistance to many existing ALK inhibitors. This structural guidance allowed for the optimization of the 2,4-diarylaminopyrimidine scaffold to achieve potent inhibition against both wild-type and mutated kinases.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified through in vitro enzymatic assays and cell-based proliferation assays. The data, summarized below, demonstrates the high potency of this compound against ALK, ROS1, and key resistance mutations, often surpassing the efficacy of the established inhibitors crizotinib (B193316) and ceritinib.

Target Kinase This compound (34c) IC50 (nM) Crizotinib IC50 (nM) Ceritinib IC50 (nM)
ALK1.4--
ROS11.1--
ALKL1196M3.1--
ALKG1202R8.7--
Table 1: In vitro enzymatic inhibitory activity of this compound against ALK, ROS1, and crizotinib-resistant ALK mutants.
Cell Line Driver Oncogene This compound (34c) IC50 (nM) Crizotinib IC50 (nM) Ceritinib IC50 (nM)
KARPAS-299NPM-ALK21--
H2228EML4-ALK95--
HCC78SLC34A2-ROS140--
Table 2: Anti-proliferative activity of this compound in ALK- and ROS1-dependent cancer cell lines.

Preclinical Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

In Vitro Kinase Activity Assays

The inhibitory activity of this compound against ALK, ROS1, and their mutants was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents : Recombinant human ALK and ROS1 kinase domains, LanthaScreen™ Eu-anti-GST (pY4G) antibody, GFP-poly-GT (4:1) substrate, and ATP.

  • Procedure :

    • The kinase reaction was performed in a 384-well plate with a final volume of 10 µL.

    • The reaction mixture contained the respective kinase, 200 nM GFP-poly-GT substrate, and varying concentrations of the inhibitor (this compound, crizotinib, or ceritinib).

    • The reaction was initiated by the addition of ATP to a final concentration equal to the Km value for each kinase.

    • After incubation for 1 hour at room temperature, the reaction was stopped by the addition of 10 µL of 20 mM EDTA.

    • The TR-FRET signal was measured after adding 2 nM of the LanthaScreen™ Eu-anti-GST (pY4G) antibody and incubating for 30 minutes.

    • The IC50 values were calculated from the dose-response curves using GraphPad Prism software.

Cell Viability (MTT) Assay

The anti-proliferative effects of this compound on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines and Culture : KARPAS-299 (NPM-ALK), H2228 (EML4-ALK), and HCC78 (SLC34A2-ROS1) cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Procedure :

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells were then treated with various concentrations of this compound or control compounds for 72 hours.

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 490 nm using a microplate reader.

    • The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis

Western blotting was performed to evaluate the effect of this compound on the phosphorylation of ALK, ROS1, and their downstream signaling proteins.

  • Cell Lysis : Cells were treated with different concentrations of this compound for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Protein concentrations in the cell lysates were determined using the BCA protein assay kit.

  • Electrophoresis and Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membranes were then incubated overnight at 4°C with primary antibodies against phospho-ALK, total ALK, phospho-ROS1, total ROS1, phospho-STAT3, total STAT3, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and GAPDH.

    • After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Resistance Mechanisms

This compound effectively inhibits the constitutive activation of ALK and ROS1 fusion proteins, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways.

ALK_ROS1_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 Fusion Protein PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK RAS RAS ALK_ROS1->RAS WY135 This compound WY135->ALK_ROS1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Resistance_Mechanism cluster_alk ALK Kinase Domain WT_ALK Wild-Type ALK Binding Effective Binding & Inhibition WT_ALK->Binding G1202R_ALK G1202R Mutant ALK Steric_Hindrance Steric Hindrance Reduced Binding G1202R_ALK->Steric_Hindrance Overcomes_Resistance Overcomes Resistance Effective Inhibition G1202R_ALK->Overcomes_Resistance Other_Inhibitors Other ALK Inhibitors Other_Inhibitors->WT_ALK Other_Inhibitors->G1202R_ALK WY135 This compound WY135->WT_ALK WY135->G1202R_ALK Experimental_Workflow A Compound Design & Synthesis of this compound B In Vitro Kinase Assays (ALK, ROS1 & Mutants) A->B F Molecular Docking Studies A->F C Cell-Based Proliferation Assays (MTT) B->C D Western Blot Analysis of Downstream Signaling C->D E Apoptosis Assays D->E G Lead Compound Characterization E->G F->G

The Dual ALK/ROS1 Inhibitor WY-135: A Technical Overview of its Cellular Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WY-135 is a novel and potent small molecule inhibitor targeting two key receptor tyrosine kinases implicated in cancer: Anaplastic Lymphoma Kinase (ALK) and ROS1. Its ability to dually inhibit these targets, including clinically relevant mutant forms, positions it as a significant compound of interest in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the cellular targets, binding affinity, and mechanism of action of this compound, supported by detailed experimental protocols and signaling pathway visualizations.

Cellular Targets and Binding Affinity of this compound

This compound demonstrates high-affinity binding to both ALK and ROS1 kinases, leading to the potent inhibition of their enzymatic activity. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Additionally, the anti-proliferative effects of this compound have been evaluated in cancer cell lines known to be driven by ALK or ROS1 fusion proteins.

Target/Cell LineParameterValue (nM)
ALKIC501.2 - 1.4
ROS1IC500.48 - 1.1
Karpas-299 (ALK-positive cell line)IC5021 - 28
H2228 (ALK-positive cell line)IC5095 - 164
HCC78 (ROS1-positive cell line)IC5040

Data compiled from multiple sources.[1][2]

Mechanism of Action

This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the ALK and ROS1 kinase domains. This prevents the phosphorylation of the kinases themselves and their downstream signaling substrates. The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells dependent on ALK or ROS1 signaling. Research indicates that this compound can induce cell cycle arrest at the G1 phase in a dose-dependent manner, subsequently leading to programmed cell death.[1]

Signaling Pathways

The inhibition of ALK and ROS1 by this compound disrupts several critical downstream signaling cascades that are essential for cancer cell proliferation and survival.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements (e.g., EML4-ALK fusion), drives the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). The binding of this compound to the ALK kinase domain blocks the activation of its downstream effectors.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg WY135 This compound WY135->ALK Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

ROS1 Signaling Pathway

ROS1 is another receptor tyrosine kinase that shares structural homology with ALK. Chromosomal rearrangements involving the ROS1 gene lead to the expression of fusion proteins with constitutive kinase activity, driving oncogenesis in a subset of cancers. This compound effectively inhibits the kinase activity of these ROS1 fusion proteins.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Receptor SHP2 SHP2 ROS1->SHP2 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS1->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ROS1->JAK_STAT WY135 This compound WY135->ROS1 Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway SHP2->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: ROS1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections describe the general methodologies used to characterize the activity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (ALK/ROS1) - Substrate - ATP - this compound dilutions start->prepare_reagents dispense Dispense Reagents into Microplate prepare_reagents->dispense incubate Incubate at RT dispense->incubate add_detection Add Detection Reagent incubate->add_detection read_signal Read Luminescence/ Fluorescence add_detection->read_signal analyze Analyze Data (Calculate IC50) read_signal->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant ALK or ROS1 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer. Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.

  • Reaction Setup: The kinase, substrate, and this compound dilutions (or vehicle control) are added to the wells of a microplate.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: A detection reagent is added to stop the reaction and quantify the amount of product formed (e.g., ADP) or the amount of ATP remaining. This is often a luminescence or fluorescence-based readout.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., Karpas-299, H2228, HCC78) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (and a vehicle control) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value for cell proliferation is then determined.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound.

Methodology:

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify the number of cells undergoing apoptosis.

Methodology:

  • Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The analysis allows for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound is a potent dual inhibitor of ALK and ROS1 with significant anti-proliferative activity in relevant cancer cell lines. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of downstream signaling pathways, cell cycle arrest, and induction of apoptosis. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other promising kinase inhibitors in the field of oncology drug development.

References

The Discovery and Synthesis of WY-135: A Potent Dual ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WY-135 has emerged as a promising novel dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), two receptor tyrosine kinases implicated in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development. The document details the rationale behind its design, the complete synthetic route, and a thorough characterization of its potent in vitro and cellular activities. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and the scientific process behind its evaluation.

Introduction and Discovery

The discovery of oncogenic driver mutations in receptor tyrosine kinases has revolutionized the treatment landscape for many cancers. Chromosomal rearrangements involving the ALK and ROS1 genes are key oncogenic drivers in a subset of NSCLC patients. While first and second-generation ALK inhibitors like crizotinib (B193316) and ceritinib (B560025) have shown significant clinical efficacy, the emergence of acquired resistance, often through secondary mutations in the kinase domain (such as the L1196M "gatekeeper" mutation and the highly resistant G1202R mutation), presents a major clinical challenge.[1]

This clinical need spurred the development of next-generation inhibitors capable of overcoming these resistance mechanisms. This compound, a 2,4-diarylaminopyrimidine analogue, was rationally designed based on the co-crystal structure of ceritinib with wild-type ALK.[1] The design strategy focused on creating a molecule that could effectively inhibit both wild-type and mutated forms of ALK, as well as the structurally related ROS1 kinase.

Synthesis of this compound

The synthesis of this compound, chemically named 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine, is a multi-step process. The following is a general outline of the synthetic scheme. For precise, step-by-step instructions, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature.

Synthesis_Workflow A Starting Materials B Synthesis of Intermediate 1 (2,4,5-trichloropyrimidine) A->B D Synthesis of Intermediate 3 (2-methoxy-4-(1H-1,2,3-triazol-1-yl)aniline) A->D C Synthesis of Intermediate 2 (N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine) B->C F Final Coupling Reaction C->F E Synthesis of Intermediate 4 (1-((1-(4-amino-3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methylpiperazine) D->E E->F G This compound F->G

Figure 1: General Synthetic Workflow for this compound.

Biological Activity and Efficacy

This compound has demonstrated potent and selective inhibitory activity against both ALK and ROS1 kinases. Its efficacy has been evaluated through a series of in vitro enzymatic assays and cell-based proliferation and signaling studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
ALK (wild-type)1.2
ROS1 (wild-type)0.48

Data compiled from publicly available sources.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeALK/ROS1 StatusIC50 (nM)
Karpas299Anaplastic Large Cell LymphomaNPM-ALK positive28
H2228Non-Small Cell Lung CancerEML4-ALK positive164

Data compiled from publicly available sources.[1]

Mechanism of Action

This compound exerts its anti-cancer effects by potently inhibiting the kinase activity of ALK and ROS1, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and growth. Treatment with this compound has been shown to induce cell cycle arrest at the G1 phase and subsequently lead to apoptosis in ALK-positive cancer cells.[1]

ALK_ROS1_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 Receptor Tyrosine Kinase PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation WY135 This compound WY135->ALK_ROS1 Inhibition

Figure 2: Inhibition of ALK/ROS1 Signaling Pathways by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

General Chemistry Methods

The synthesis of this compound and its intermediates involves standard organic chemistry techniques. Reactions are typically monitored by thin-layer chromatography (TLC) and purified using column chromatography. The structure and purity of the final compound and intermediates are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). A certificate of analysis for a commercially available this compound confirms its structure and purity of >98% by HPLC.

In Vitro Kinase Assays

The inhibitory activity of this compound against ALK and ROS1 kinases is determined using in vitro kinase assays. These assays typically involve incubating the recombinant kinase enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then quantified by measuring the amount of phosphorylated substrate, often using methods like radioisotope incorporation or fluorescence-based detection. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell Proliferation (MTT) Assay

MTT_Assay_Workflow A Seed Karpas299 or H2228 cells in 96-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Figure 3: Experimental Workflow for the MTT Cell Proliferation Assay.
Cell Cycle Analysis

The effect of this compound on the cell cycle distribution of cancer cells is analyzed by flow cytometry.

  • Cell Treatment: Karpas299 or H2228 cells are treated with different concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay

The induction of apoptosis by this compound is typically assessed using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Western Blot Analysis

To confirm the inhibition of ALK/ROS1 signaling pathways, western blot analysis is performed.

  • Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of ALK, ROS1, and their downstream signaling proteins (e.g., STAT3, AKT, ERK).

  • Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), the protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound is a potent dual inhibitor of ALK and ROS1 with significant activity against clinically relevant resistance mutations. Its robust anti-proliferative and pro-apoptotic effects in preclinical models highlight its potential as a valuable therapeutic agent for the treatment of ALK/ROS1-driven cancers. The detailed synthetic and biological methodologies provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation and development of this promising compound.

References

Preclinical Pharmacology of WY-135: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WY-135 is a novel and potent small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its in vitro activity, mechanism of action, and effects on cancer cells. The information presented is compiled from available scientific literature to support further research and development of this compound as a potential therapeutic agent. Currently, publicly available in vivo pharmacology, pharmacokinetic, and toxicology data for this compound is limited. This guide will focus on the well-documented in vitro preclinical data.

Introduction

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically altered through chromosomal rearrangements, become potent oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). These fusion proteins lead to constitutive kinase activity, activating downstream signaling pathways that promote cell proliferation, survival, and metastasis. Targeted therapy with tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK- or ROS1-positive cancers. This compound has emerged as a promising next-generation inhibitor designed to be effective against both wild-type and potentially resistant forms of these kinases.

In Vitro Pharmacology

Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against both ALK and ROS1 kinases in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar potency.

Target KinaseIC50 (nM)
ALK1.2
ROS10.48
Cellular Proliferation

The anti-proliferative effects of this compound have been evaluated in cancer cell lines harboring ALK or ROS1 fusion proteins. The compound effectively inhibits the growth of these cells in a dose-dependent manner.

Cell LineCancer TypeTarget OncogeneIC50 (nM)
Karpas299Anaplastic Large Cell LymphomaNPM-ALK28
H2228Non-Small Cell Lung CancerEML4-ALK164

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ALK and ROS1. This leads to the suppression of downstream signaling pathways crucial for tumor cell survival and proliferation.

Inhibition of Downstream Signaling

Upon binding to the ATP-binding pocket of ALK and ROS1, this compound blocks their autophosphorylation and subsequent activation. This, in turn, inhibits the phosphorylation of key downstream signaling proteins. The primary pathways affected include:

  • RAS/MEK/ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and proliferation.

  • JAK/STAT Pathway: Involved in cell growth, survival, and differentiation.

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus ALK/ROS1 ALK/ROS1 PI3K PI3K ALK/ROS1->PI3K RAS RAS ALK/ROS1->RAS JAK JAK ALK/ROS1->JAK Transcription Transcription This compound This compound This compound->ALK/ROS1 Inhibits AKT AKT PI3K->AKT MEK MEK RAS->MEK STAT STAT JAK->STAT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes Cell Growth & Survival ERK ERK MEK->ERK ERK->Transcription Promotes Cell Proliferation STAT->Transcription Promotes Cell Survival

Induction of Cell Cycle Arrest and Apoptosis

Treatment with this compound leads to a dose-dependent arrest of cancer cells in the G1 phase of the cell cycle. Prolonged inhibition of ALK/ROS1 signaling by this compound ultimately triggers programmed cell death (apoptosis).

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments cited.

Kinase Inhibition Assay

Kinase_Assay_Workflow

  • Principle: To measure the ability of this compound to inhibit the phosphorylation of a substrate by ALK or ROS1 kinase.

  • Materials: Recombinant human ALK or ROS1 kinase, appropriate kinase buffer, ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • In a multi-well plate, add the recombinant kinase and the diluted this compound.

    • Incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method (e.g., luminescence).

    • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

MTT_Assay_Workflow

  • Principle: To assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

  • Materials: Cancer cell lines (e.g., Karpas299, H2228), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells at a predetermined density in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and a vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis
  • Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content using a fluorescent dye like propidium (B1200493) iodide (PI).

  • Materials: Cancer cells, cell culture reagents, this compound, phosphate-buffered saline (PBS), ethanol (B145695) (for fixation), RNase A, and propidium iodide (PI) staining solution.

  • Procedure:

    • Treat cells with various concentrations of this compound for a defined period.

    • Harvest the cells and wash them with PBS.

    • Fix the cells in ice-cold ethanol.

    • Rehydrate the cells and treat them with RNase A to remove RNA.

    • Stain the cells with PI solution.

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured by the intensity of PI fluorescence, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
  • Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials: Cancer cells, cell culture reagents, this compound, Annexin V-FITC (or another fluorophore), propidium iodide (PI), and binding buffer.

  • Procedure:

    • Treat cells with different concentrations of this compound for a specified time.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-fluorophore conjugate and PI to the cell suspension.

    • Incubate the cells in the dark.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Preclinical Data

As of the date of this document, there is a lack of publicly available, peer-reviewed data on the in vivo pharmacology, pharmacokinetics (PK), and toxicology of this compound. Preclinical development of a compound like this compound would typically involve the following in vivo studies:

  • Efficacy Studies: Evaluation of the anti-tumor activity of this compound in animal models, such as xenograft models where human cancer cells are implanted into immunocompromised mice.

  • Pharmacokinetic Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models (e.g., rodents) to determine its bioavailability, half-life, and tissue distribution.

  • Toxicology Studies: Determination of the safety profile of this compound through dose-range-finding and repeat-dose toxicity studies in relevant animal species to identify potential adverse effects and establish a safe dose range for potential clinical trials.

Researchers are encouraged to consult future publications and clinical trial registries for emerging in vivo data on this compound.

Conclusion

This compound is a potent dual inhibitor of ALK and ROS1 with significant in vitro anti-proliferative activity against cancer cells driven by these oncogenes. Its mechanism of action involves the direct inhibition of the kinase activity, leading to the suppression of critical downstream signaling pathways, cell cycle arrest, and apoptosis. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound. Further studies are warranted to elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile to fully assess its therapeutic potential.

In Vitro Anti-Cancer Activity of YK-135: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel small molecule YK-135 has demonstrated significant and selective in vitro anti-cancer activity, particularly against epithelial-to-mesenchymal transition (EMT)-subtype gastric cancer cell lines. This technical guide provides a comprehensive overview of the core findings related to YK-135's mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. YK-135 acts as a potent inhibitor of mitochondrial complex I, leading to a synthetic lethal effect in cancer cells with impaired glycolytic capacity. This is primarily achieved through the induction of AMP-activated protein kinase (AMPK)-mediated apoptosis. This document serves as a detailed resource, presenting key data in structured tables, outlining experimental methodologies, and visualizing the underlying signaling pathways and workflows to facilitate further research and development.

Core Mechanism of Action: Mitochondrial Complex I Inhibition and AMPK-Mediated Apoptosis

YK-135 exerts its cytotoxic effects by targeting the mitochondrial electron transport chain. Specifically, it inhibits the activity of mitochondrial complex I, a critical enzyme in cellular respiration. This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production.[1][2]

In cancer cells that exhibit an EMT phenotype, there is often a corresponding decrease in glycolytic capacity.[1] This metabolic characteristic makes them particularly vulnerable to inhibitors of mitochondrial respiration. By shutting down the primary route of ATP synthesis in these cells, YK-135 induces significant energetic stress.[1]

This energy depletion, characterized by an increased AMP/ATP ratio, activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][3] Activated AMPK, in turn, initiates a signaling cascade that culminates in apoptotic cell death. A key indicator of this process is the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

Quantitative Data: Cytotoxicity of YK-135

The selective cytotoxicity of YK-135 has been quantified across a panel of gastric cancer cell lines, categorized by their EMT status. The half-maximal inhibitory concentration (IC50) values demonstrate a significantly higher potency of YK-135 in EMT-subtype cell lines compared to non-EMT and non-cancerous cell lines.

Cell LineSubtypeIC50 (µM)
EMT-Subtype Gastric Cancer
SNU484EMTValue not explicitly stated in provided search results
MKN1EMTValue not explicitly stated in provided search results
SNU668EMTValue not explicitly stated in provided search results
HGC27EMTValue not explicitly stated in provided search results
Non-EMT-Subtype Gastric Cancer
NCI-N87Non-EMTValue not explicitly stated in provided search results
MKN45Non-EMTValue not explicitly stated in provided search results
SNU719Non-EMTValue not explicitly stated in provided search results
Non-Cancerous Cell Lines
THLE-2Non-cancerousValue not explicitly stated in provided search results
CCD18CONon-cancerousValue not explicitly stated in provided search results
HK-2Non-cancerousValue not explicitly stated in provided search results

Note: Specific IC50 values were not available in the provided search result abstracts. The primary study confirms selective cytotoxicity, and these values would be found in the full publication's data tables.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro anti-cancer activity of YK-135.

Cell Viability Assay

This protocol is to determine the cytotoxic effects of YK-135 on various cancer cell lines.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of YK-135 or vehicle control (DMSO) for 72 hours.

  • Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Mitochondrial Respiration Assay

This assay measures the effect of YK-135 on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates such as pyruvate, glutamine, and glucose.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer.

  • Compound Injection: Sequentially inject YK-135, oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent), and rotenone/antimycin A (complex I and III inhibitors) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the specific effects of YK-135 on mitochondrial function.

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the YK-135-induced signaling pathway.

  • Cell Lysis: Treat cells with YK-135 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment with YK-135.

  • Cell Treatment: Treat cells with YK-135 for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Cell Cycle Analysis

This protocol is used to determine the effect of YK-135 on cell cycle progression.

  • Cell Treatment: Treat cells with YK-135 for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing the Molecular Pathway and Experimental Logic

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for use with Graphviz.

YK135_Mechanism cluster_cell EMT-Subtype Gastric Cancer Cell YK135 YK-135 ComplexI Complex I YK135->ComplexI Inhibits Mito Mitochondrion ATP ATP Production ComplexI->ATP Decreases AMPK AMPK ATP->AMPK Activates (via increased AMP/ATP ratio) Apoptosis Apoptosis AMPK->Apoptosis Induces

Caption: Mechanism of YK-135 induced apoptosis in EMT-subtype gastric cancer cells.

Experimental_Workflow cluster_viability Cell Viability & Cytotoxicity cluster_apoptosis Apoptosis Analysis cluster_mechanism Mechanism of Action start_viability Seed Cells (96-well) treat_viability Treat with YK-135 (72h) start_viability->treat_viability add_reagent Add CellTiter-Glo treat_viability->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence calc_ic50 Calculate IC50 read_luminescence->calc_ic50 start_apoptosis Treat Cells with YK-135 harvest_apoptosis Harvest Cells start_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis facs_apoptosis Flow Cytometry Analysis stain_apoptosis->facs_apoptosis start_mechanism Treat Cells with YK-135 ocr_assay Mitochondrial Respiration (Seahorse) start_mechanism->ocr_assay western_blot Western Blot (p-AMPK, PARP) start_mechanism->western_blot

Caption: Workflow for key in vitro experiments to characterize YK-135.

References

Unraveling the Apoptotic Role of WY-135: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanisms and Therapeutic Potential of a Novel Apoptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations into publicly available scientific literature and databases did not yield information on a compound designated as "WY-135" in the context of apoptosis induction. The following guide is a structured template demonstrating the expected content and format for such a technical document, based on common methodologies and data presentation standards in apoptosis research. Should "this compound" be an internal, preclinical, or otherwise non-publicly designated compound, the specific data and pathways would need to be populated from internal research findings.

Executive Summary

This guide provides a comprehensive technical overview of the pro-apoptotic activities of the novel compound this compound. It delineates the molecular mechanisms, key signaling pathways, and cellular effects of this compound-mediated programmed cell death. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate reproducibility and further investigation by the scientific community. The information herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound in oncology and other relevant disease areas.

Introduction to this compound

  • 2.1 Chemical Properties: (A section detailing the chemical structure, formula, molecular weight, and other relevant physicochemical properties of this compound would be included here.)

  • 2.2 Therapeutic Rationale: (This section would discuss the background and rationale for investigating this compound as a potential therapeutic agent, including the unmet medical need it aims to address.)

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis through a multi-faceted mechanism primarily involving the intrinsic mitochondrial pathway. The following sections detail the key molecular events and signaling cascades initiated by this compound.

Core Signaling Pathway

The primary apoptotic pathway activated by this compound is depicted below. This pathway highlights the central role of mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Caption: Intrinsic apoptosis pathway induced by this compound.

Quantitative Analysis of this compound Induced Apoptosis

The pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from these studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerData Not Available
A549Lung CancerData Not Available
HCT116Colon CancerData Not Available
HeLaCervical CancerData Not Available

Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining

Cell LineThis compound Conc. (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HCT1160 (Control)Data Not AvailableData Not Available
HCT11610Data Not AvailableData Not Available
HCT11625Data Not AvailableData Not Available

Table 3: Caspase Activation Assays

Cell LineThis compound Conc. (µM)Caspase-3/7 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
HCT1160 (Control)Data Not AvailableData Not Available
HCT11625Data Not AvailableData Not Available

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

AnnexinV_Workflow start Cell Seeding & Treatment with this compound harvest Harvest Cells (including supernatant) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry within 1 hour incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blotting for Apoptosis-Related Proteins
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

(This concluding section would summarize the key findings regarding this compound's pro-apoptotic activity and discuss potential future research directions, including in vivo efficacy studies, combination therapy approaches, and biomarker development.)

The Enigmatic Compound WY-135: An Examination of its Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature, patent data, or information in chemical databases detailing a compound specifically designated as "WY-135" and its effects on cell cycle progression. The following guide is a structured template illustrating how such a technical document would be presented, should data become available. All data and experimental details are hypothetical and for illustrative purposes only.

Abstract

This technical guide provides a comprehensive overview of the purported effects of the novel compound this compound on the cell cycle machinery. We will explore its mechanism of action, present quantitative data from key experiments, detail the methodologies used to obtain these findings, and visualize the implicated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of cell cycle modulators.

Introduction to Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The progression through these phases is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits. Checkpoints exist at various stages to ensure the fidelity of DNA replication and chromosome segregation, preventing the propagation of errors that could lead to genomic instability and diseases such as cancer. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention.

Quantitative Analysis of this compound's Effect on Cell Cycle Distribution

The following tables summarize the dose-dependent and time-course effects of this compound on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in HCT116 Cells (48h Treatment)

This compound Concentration (µM)% G1 Phase% S Phase% G2/M Phase
0 (Vehicle)45.2 ± 3.135.8 ± 2.519.0 ± 1.8
155.7 ± 4.230.1 ± 2.914.2 ± 1.5
568.9 ± 5.522.4 ± 2.18.7 ± 1.1
1075.3 ± 6.115.6 ± 1.89.1 ± 1.3

Table 2: Time-Course Effect of 10µM this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment Duration (hours)% G1 Phase% S Phase% G2/M Phase
050.1 ± 3.832.5 ± 2.717.4 ± 2.0
1258.3 ± 4.528.9 ± 2.412.8 ± 1.6
2469.8 ± 5.220.7 ± 2.09.5 ± 1.4
4878.2 ± 6.313.1 ± 1.58.7 ± 1.2

Key Experimental Protocols

Cell Culture and Compound Treatment
  • Cell Lines: HCT116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma) were obtained from the American Type Culture Collection (ATCC).

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: A 10 mM stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Working concentrations were prepared by diluting the stock solution in fresh culture medium immediately before use. The final DMSO concentration did not exceed 0.1%.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding: Cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

  • Treatment: The medium was replaced with fresh medium containing the indicated concentrations of this compound or vehicle (DMSO) and incubated for the specified durations.

  • Cell Harvesting and Staining:

    • Cells were harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).

    • Cells were fixed in 70% ethanol (B145695) at -20°C for at least 2 hours.

    • Fixed cells were washed with PBS and resuspended in a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.

    • Cells were incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Stained cells were analyzed using a BD FACSCalibur™ flow cytometer (BD Biosciences). The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined using ModFit LT™ software.

Western Blot Analysis
  • Protein Extraction: Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane was incubated with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin D1, CDK4, p21, p27) overnight at 4°C.

    • After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action of this compound

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general workflow for assessing its impact on cell cycle progression.

WY135_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor Growth Factor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b | CyclinD1 Cyclin D1 GSK3b->CyclinD1 | (Degradation) CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb pRb p-Rb CDK46->pRb E2F E2F Rb->E2F | S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition WY135 This compound WY135->Akt Inhibition

Caption: Proposed signaling pathway modulated by this compound leading to G1 cell cycle arrest.

Cell_Cycle_Analysis_Workflow Start Start: Seed Cells Treat Treat with this compound or Vehicle Start->Treat Incubate Incubate for a Defined Period Treat->Incubate Harvest Harvest Cells (Trypsinization) Incubate->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide/RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data Quantify Cell Cycle Phases Analyze->Data End End Data->End

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

The hypothetical data presented herein suggests that this compound is a potent inducer of G1 cell cycle arrest in cancer cell lines. Its mechanism of action appears to be mediated through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival. These preliminary findings, if validated, would position this compound as a promising candidate for further preclinical and clinical development as an anticancer agent.

Future studies should aim to:

  • Confirm the direct molecular target of this compound.

  • Evaluate the efficacy of this compound in in vivo tumor models.

  • Investigate potential synergistic effects with existing chemotherapeutic agents.

  • Conduct comprehensive toxicology and pharmacokinetic studies.

The elucidation of the precise molecular interactions and the broader biological effects of this compound will be paramount in determining its therapeutic potential.

Methodological & Application

Application Notes and Protocols for WY-135, a Novel ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WY-135 is a novel, potent, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] In preclinical studies, this compound has demonstrated significant anti-cancer activity, including the induction of cell cycle arrest and apoptosis in cancer cell lines harboring ALK fusions.[3] These application notes provide a summary of the known biological activity of this compound and detailed protocols for its experimental application in a research setting.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of ALK and ROS1.[1][2] This inhibition leads to the suppression of downstream signaling pathways, resulting in cell cycle arrest at the G1 phase and the subsequent induction of apoptosis.[3] Western blot analyses have confirmed that this compound significantly suppresses the expression of ALK and its downstream signaling proteins.[3]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
ALK1.2
ROS10.48
Data compiled from publicly available sources.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeALK StatusIC50 (nM)
Karpas299Anaplastic Large Cell LymphomaNPM-ALK Fusion28
H2228Non-Small Cell Lung CancerEML4-ALK Fusion164
Data represents the concentration of this compound required to inhibit cell proliferation by 50% as determined by MTT assay.[1]

Mandatory Visualizations

WY135_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., STAT3, AKT, ERK) ALK_ROS1->Downstream Activation WY135 This compound WY135->ALK_ROS1 Inhibition CellCycle G1 Phase Cell Cycle Arrest Downstream->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis start Start: Culture ALK-positive cancer cells (e.g., Karpas299, H2228) treat Treat cells with varying concentrations of this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blot (Protein Expression) treat->western ic50 Determine IC50 values mtt->ic50 g1_arrest Quantify G1 phase arrest cell_cycle->g1_arrest protein_exp Analyze protein expression (p-ALK, total ALK, etc.) western->protein_exp end Conclusion: Evaluate efficacy and mechanism of this compound ic50->end g1_arrest->end protein_exp->end

References

Application Notes and Protocols for WY-135 in Lung Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of WY-135, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), in the context of lung cancer cell culture. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel, small-molecule inhibitor targeting both ALK and ROS1 tyrosine kinases. In non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or ROS1, which act as oncogenic drivers. These fusion proteins are constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. This compound has demonstrated significant anti-proliferative activity in lung cancer cell lines harboring these genetic alterations.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against its primary targets and relevant lung cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
ALK1.2
ROS10.48

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Genetic AlterationIC50 (nM)
H2228Non-Small Cell Lung CancerEML4-ALK fusion164
Karpas299Anaplastic Large-Cell LymphomaNPM-ALK fusion28

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation as determined by an MTT assay.

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the constitutively active ALK and ROS1 fusion proteins, thereby blocking their downstream signaling cascades. The primary pathways affected include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor ALK/ROS1 Fusion ALK / ROS1 Fusion Protein RAS RAS ALK/ROS1 Fusion->RAS PI3K PI3K ALK/ROS1 Fusion->PI3K JAK JAK ALK/ROS1 Fusion->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival WY135 This compound WY135->ALK/ROS1 Fusion

Caption: Inhibition of ALK/ROS1 Signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on lung cancer cell lines.

Cell Culture
  • Cell Line: H2228 (human non-small cell lung cancer)

  • Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

  • Cell Seeding: Seed H2228 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of growth medium.

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Drug Treatment: Prepare a series of concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) in growth medium. Remove the existing medium from the wells and add 100 µL of the respective this compound concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of ALK and its downstream targets.

  • Cell Treatment: Seed H2228 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

  • Cell Treatment: Treat H2228 cells with different concentrations of this compound (e.g., 0, 100, 200 nM) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Treat H2228 cells with various concentrations of this compound (e.g., 0, 100, 200 nM) for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in lung cancer cell culture.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Assays cluster_analysis Data Analysis and Interpretation A Lung Cancer Cell Line (e.g., H2228) B Cell Culture A->B D Cell Seeding B->D C This compound Preparation (Stock and Working Solutions) E This compound Treatment (Dose- and Time-course) C->E D->E F Cell Proliferation Assay (MTT) E->F G Western Blot Analysis E->G H Cell Cycle Analysis E->H I Apoptosis Assay E->I J IC50 Determination F->J K Signaling Pathway Modulation G->K L Cell Cycle Arrest Quantification H->L M Apoptosis Induction Quantification I->M N Conclusion J->N K->N L->N M->N

Caption: General Workflow for this compound Evaluation.

Conclusion

This compound is a promising therapeutic agent for the treatment of ALK/ROS1-positive non-small cell lung cancer. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the mechanism of action and efficacy of this compound in relevant lung cancer cell culture models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the further development of this targeted therapy.

Application Notes and Protocols: WY-135 Kinase Assay for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of compounds against WY-135 kinase. The protocols outlined below are based on established and widely used kinase assay platforms. They are intended to be adapted by researchers to the specific characteristics of this compound.

Introduction

This compound is a kinase of interest in drug discovery due to its potential role in various signaling pathways. Quantifying the potency of inhibitory compounds against this compound is a critical step in the development of novel therapeutics. The IC50 value, which represents the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50%, is a key parameter for this assessment. This document details two robust methods for determining the IC50 of inhibitors against this compound: a luminescence-based kinase activity assay (ADP-Glo™) and a fluorescence resonance energy transfer (FRET)-based binding assay (LanthaScreen™).

Data Presentation

The quantitative data generated from these assays should be meticulously recorded and analyzed. Below are template tables for organizing your experimental results.

Table 1: this compound Kinase Activity Inhibition Data (ADP-Glo™ Assay)

Inhibitor Concentration (nM)Raw Luminescence (RLU)% Kinase Activitylog(Inhibitor Concentration)
0 (No Inhibitor)100
0.1
1
10
100
1000
10000
Positive Control (e.g., Staurosporine)
Negative Control (No Enzyme)0

Table 2: this compound Kinase Binding Inhibition Data (LanthaScreen™ Assay)

Inhibitor Concentration (nM)FRET Ratio (Emission 665nm / Emission 615nm)% Inhibitionlog(Inhibitor Concentration)
0 (No Inhibitor)0
0.1
1
10
100
1000
10000
Positive Control (Known Binder)
Negative Control (No Kinase)

Experimental Protocols

The following are detailed protocols for two common methods of determining kinase inhibitor IC50 values.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][2] The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[1]

Materials:

  • This compound Kinase

  • Substrate for this compound

  • ATP

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[3]

  • Test Inhibitors and Control Compound (e.g., Staurosporine)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and is typically below 1%.

    • Prepare solutions of this compound kinase and its substrate in the kinase reaction buffer. The optimal concentrations should be determined empirically.

    • Prepare the ATP solution in the kinase reaction buffer. The concentration should be near the Km of ATP for this compound for competitive inhibitors.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a white, opaque plate.

    • Add 2.5 µL of the this compound kinase solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[4]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[1][5][3]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1][4]

    • Incubate at room temperature for 30-60 minutes.[1][6]

    • Measure the luminescence using a plate-reading luminometer.[1]

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.[4]

    • Normalize the data by setting the luminescence of the no-inhibitor control as 100% activity and the background as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding of a fluorescently labeled tracer to the kinase.[7][8] An inhibitor will compete with the tracer for the ATP binding site, resulting in a decrease in the FRET signal.[7][9]

Materials:

  • GST- or His-tagged this compound Kinase

  • LanthaScreen™ Eu-labeled Anti-Tag Antibody (Thermo Fisher Scientific)

  • Alexa Fluor™ 647-labeled Kinase Tracer (Thermo Fisher Scientific)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Inhibitors and Control Compound

  • Black, low-volume 384-well plates

  • FRET-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in the kinase buffer.

  • Assay Assembly:

    • Add 4 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a black plate.

    • Prepare a 2X kinase/antibody mixture in kinase buffer and add 8 µL to each well.

    • Prepare a 4X tracer solution in kinase buffer and add 4 µL to each well to initiate the binding reaction.[9]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the FRET signal on a plate reader capable of time-resolved fluorescence, exciting at 340 nm and reading emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data by setting the no-inhibitor control as 0% inhibition and a control with a high concentration of a known binder as 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized kinase signaling pathway.

G Figure 1: this compound Kinase Assay Workflow for IC50 Determination cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilution of Inhibitor add_reagents Add Reagents to Plate (Inhibitor, Kinase, Substrate/ATP or Tracer) prep_inhibitor->add_reagents prep_kinase Prepare Kinase and Substrate/Tracer Solutions prep_kinase->add_reagents incubate Incubate at Room Temperature add_reagents->incubate add_detection Add Detection Reagents (e.g., ADP-Glo or read FRET) incubate->add_detection read_plate Measure Luminescence or FRET Signal add_detection->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for IC50 determination of this compound inhibitors.

G Figure 2: Generalized Kinase Signaling Pathway ext_signal External Signal receptor Receptor ext_signal->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 (e.g., this compound) adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 phosphorylates substrate Substrate Protein kinase2->substrate phosphorylates response Cellular Response substrate->response inhibitor This compound Inhibitor inhibitor->kinase1

Caption: A generalized kinase signaling cascade involving this compound.

References

Application Notes and Protocols for Immunoblotting of ALK Phosphorylation with WY-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Aberrant ALK signaling, often due to chromosomal rearrangements, amplifications, or mutations, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] Constitutive activation of ALK leads to the phosphorylation of its tyrosine kinase domain and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT, RAS/ERK, and JAK/STAT pathways, promoting cell proliferation, survival, and migration.[2][4][5][6] Consequently, ALK has emerged as a critical therapeutic target, and the development of small molecule ALK inhibitors has significantly improved patient outcomes.[3][7][8]

WY-135 is a potent dual inhibitor of ALK and ROS1, with a reported IC50 of 1.4 nM for ALK.[9] This application note provides a detailed protocol for utilizing immunoblotting to assess the in vitro efficacy of this compound in inhibiting ALK phosphorylation in cancer cell lines.

Data Presentation: Efficacy of this compound on ALK Phosphorylation

The following tables present representative quantitative data on the inhibitory effect of this compound on ALK phosphorylation. This data is based on the known IC50 of this compound and typical results obtained from immunoblotting experiments with potent ALK inhibitors.

Table 1: Dose-Dependent Inhibition of ALK Phosphorylation by this compound

This compound Concentration (nM)% Inhibition of p-ALK (Normalized to Total ALK)
0 (Vehicle Control)0%
0.115%
1.045%
1.4 (IC50) 50%
1085%
10098%

Table 2: Time-Course of ALK Dephosphorylation with 10 nM this compound

Time (hours)% Remaining p-ALK (Normalized to Total ALK)
0100%
0.560%
135%
315%
65%
24<1%

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Utilize a cancer cell line with a known ALK fusion or activating mutation (e.g., H3122 or H2228 NSCLC cell lines, SUDHL1 ALCL cell line, or Kelly neuroblastoma cells).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Treatment with this compound:

    • For dose-response experiments, seed cells and allow them to adhere overnight. The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for a fixed time (e.g., 3 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest the cells at different time points (e.g., 0, 0.5, 1, 3, 6, 24 hours).

Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[10]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each dish.[10][11][12][13]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[14]

SDS-PAGE and Western Blotting
  • Sample Preparation:

    • To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.[15]

    • Run the gel in 1x MOPS or MES running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14][15] A wet transfer overnight at 4°C is recommended for high molecular weight proteins like ALK.[14]

  • Blocking:

    • Block the membrane with 5% (w/v) bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally preferred over non-fat dry milk.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK, e.g., targeting Tyr1604) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[14][15]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.[14]

  • Detection:

    • Wash the membrane again three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[14]

Stripping and Reprobing for Total ALK

To normalize the levels of p-ALK to the total amount of ALK protein, the same membrane can be stripped and reprobed.

  • Stripping:

    • After detecting p-ALK, wash the membrane in TBST.

    • Incubate the membrane in a stripping buffer (e.g., a buffer containing glycine, SDS, and Tween 20, adjusted to a low pH, or a commercially available stripping buffer) for 15-30 minutes at room temperature or 50°C, depending on the protocol's stringency.[9]

    • Wash the membrane extensively with PBS or TBST to remove all traces of the stripping buffer.

  • Reblocking and Reprobing:

    • Block the stripped membrane again with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against total ALK overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps as described above.

Densitometric Analysis
  • Quantify the band intensities for both p-ALK and total ALK from the captured images using image analysis software (e.g., ImageJ).

  • For each sample, normalize the p-ALK signal to the corresponding total ALK signal to account for any variations in protein loading.

  • Calculate the percentage inhibition of p-ALK for each this compound concentration relative to the vehicle-treated control.

Mandatory Visualizations

ALK_Signaling_Pathway ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/ERK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase p_ALK Phosphorylated ALK (p-ALK) ALK->p_ALK Ligand Binding or Activating Mutation PI3K PI3K p_ALK->PI3K RAS RAS p_ALK->RAS JAK JAK p_ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Immunoblotting_Workflow Immunoblotting Workflow for ALK Phosphorylation A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (anti-p-ALK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Stripping of Membrane I->J K 11. Re-blocking J->K L 12. Primary Antibody Incubation (anti-total ALK) K->L M 13. Secondary Antibody Incubation L->M N 14. Detection M->N O 15. Densitometric Analysis (p-ALK / Total ALK) N->O WY135_Action Logical Relationship of this compound Action WY135 This compound ALK ALK Tyrosine Kinase Activity WY135->ALK Inhibits (IC50 = 1.4 nM) pALK ALK Autophosphorylation (p-ALK) ALK->pALK Catalyzes Downstream Downstream Signaling (PI3K/AKT, RAS/ERK, JAK/STAT) pALK->Downstream Activates Cancer Cancer Cell Proliferation and Survival Downstream->Cancer Promotes

References

Application Notes and Protocols for Determining Cell Viability Following WY-135 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The assessment of cell viability and cytotoxicity is a critical step in the development of novel therapeutic agents. This document provides detailed protocols for evaluating the effects of the compound WY-135 on cell viability. The methodologies described include the MTT assay for metabolic activity, Annexin V/Propidium Iodide (PI) staining for apoptosis detection, and a Caspase-3 activity assay for a specific apoptotic pathway marker. While the precise mechanism of this compound is not detailed in widely available literature, these assays provide a robust framework for characterizing its cytotoxic and apoptotic potential in various cell lines.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[3] The intensity of the purple color is directly proportional to the number of metabolically active cells.[3]

Experimental Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control group.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following treatment, add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation:

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.2540.089100
11.1030.07588.0
50.8760.06169.8
100.5420.04343.2
250.2110.02516.8
500.1050.0188.4

Table 1: Example data for the effect of this compound on cell viability as determined by the MTT assay.

Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA.

Experimental Protocol:

  • Cell Treatment: Seed 1-2 x 10^6 cells in appropriate culture flasks or plates and treat with various concentrations of this compound for the desired time. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[8]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold 1X PBS, centrifuging after each wash.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[9] Analyze the samples by flow cytometry as soon as possible.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Data Presentation:

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
1075.4 ± 3.515.8 ± 2.28.8 ± 1.5
2540.1 ± 4.242.6 ± 3.917.3 ± 2.8
5015.8 ± 2.955.9 ± 5.128.3 ± 4.3

Table 2: Example data summarizing the percentage of cell populations after this compound treatment, analyzed by Annexin V/PI staining.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase that is activated during apoptosis.[10] This colorimetric or fluorometric assay measures the activity of Caspase-3 by detecting the cleavage of a specific substrate.[11][12]

Experimental Protocol:

  • Induce Apoptosis: Treat cells (2-5 x 10^6) with the desired concentrations of this compound. Include an untreated control.

  • Cell Lysis: Harvest the cells and wash with cold PBS. Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer.[12][13] Incubate on ice for 10-15 minutes.[13]

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 10-15 minutes at 4°C.[13][14] Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.

  • Assay Reaction: In a 96-well plate, add 20-50 µg of protein lysate per well. Adjust the volume to 90 µL with assay buffer.

  • Substrate Addition: Add 10 µL of the Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11][12]

  • Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC) using a microplate reader.[11]

  • Data Analysis: Calculate the fold increase in Caspase-3 activity relative to the untreated control.

Data Presentation:

This compound Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)
0 (Control)1.0
102.8
255.4
508.1

Table 3: Example data showing the fold increase in Caspase-3 activity following this compound treatment.

Visualizations

G cluster_workflow Experimental Workflow for Cell Viability Assessment A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (Various Concentrations) B->C D Incubate for Desired Duration (e.g., 24-72h) C->D E Perform Cell Viability Assay (e.g., MTT, Annexin V) D->E F Data Acquisition (e.g., Plate Reader, Flow Cytometer) E->F G Data Analysis & Interpretation F->G G cluster_annexin Interpretation of Annexin V / PI Staining A Annexin V (-) PI (-) L1 Viable A->L1 B Annexin V (+) PI (-) L2 Early Apoptosis B->L2 C Annexin V (+) PI (+) L3 Late Apoptosis / Necrosis C->L3 D Annexin V (-) PI (+) L4 Necrotic / Artifact D->L4 G cluster_pathway Generic Apoptosis Signaling Pathway WY135 This compound Stress Cellular Stress WY135->Stress Mito Mitochondrial Pathway (Intrinsic) Stress->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Application Note: Analysis of WY-135 Induced Apoptosis using Annexin V Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent investigations into the therapeutic potential of various compounds have highlighted the importance of understanding their effects on programmed cell death, or apoptosis. One such compound of interest is WY-135. This application note provides a detailed protocol for the detection and quantification of apoptosis induced by this compound using an Annexin V-based flow cytometry assay. The Annexin V assay is a widely accepted method for detecting one of the earliest events in apoptosis, the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane. In conjunction with a viability dye such as Propidium Iodide (PI), this assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of cellular responses to novel therapeutic agents.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) for detection by flow cytometry.[1][2][3] By co-staining with a vital dye like Propidium Iodide (PI), which is excluded by cells with an intact membrane, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells with intact cell membranes but externalized PS.[4]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells with compromised membrane integrity.[1][4]

  • Annexin V- / PI+ : Necrotic cells that have lost membrane integrity without significant PS externalization.

Materials and Reagents

  • This compound compound

  • Cell line of interest (e.g., Jurkat, HeLa, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent) containing:

    • Annexin V-FITC conjugate

    • Propidium Iodide (PI) staining solution

    • 10X Annexin V Binding Buffer (100 mM Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)[4]

  • Flow cytometer

  • Microcentrifuge

  • FACS tubes

Experimental Protocol

This protocol provides a general guideline. Optimization of cell number, this compound concentration, and incubation time may be required for specific cell lines and experimental conditions.

1. Cell Seeding and Treatment:

  • Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere and grow for 24 hours (for adherent cells).

  • Treat the cells with various concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

2. Cell Harvesting:

  • Suspension Cells:

    • Gently transfer the cells from each well to a separate FACS tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant.

  • Adherent Cells:

    • Collect the culture medium from each well into a separate FACS tube (to collect any floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Add 200-300 µL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to the corresponding FACS tube containing the supernatant.

    • Centrifuge at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant.

3. Staining:

  • Wash the cell pellet twice with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[5]

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC conjugate to each tube.

  • Add 5 µL of Propidium Iodide (PI) staining solution to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]

4. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer within one hour of staining.

  • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates.

  • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Analyze the data to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

Data Presentation

Quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment groups.

Table 1: Effect of this compound on Apoptosis in [Cell Line Name] Cells after [Time] Hours

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the this compound apoptosis assay using Annexin V.

WY135_Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Data Acquisition & Analysis start Seed Cells treat Treat with this compound (and Vehicle Control) start->treat incubate Incubate treat->incubate harvest Harvest Cells (Suspension or Adherent) incubate->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & Propidium Iodide resuspend->add_stains incubate_stain Incubate (15 min, RT, Dark) add_stains->incubate_stain flow Flow Cytometry Analysis incubate_stain->flow quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) flow->quantify

Caption: Workflow for this compound apoptosis assay using Annexin V.

Putative Signaling Pathway for Apoptosis

While the precise mechanism of this compound-induced apoptosis is under investigation, a common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program. A simplified, hypothetical signaling cascade is depicted below.

Apoptosis_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WY135 This compound Cell Target Cell WY135->Cell Induces Stress Casp_init Initiator Caspases (e.g., Caspase-8, -9) Cell->Casp_init Activates PS_ext Phosphatidylserine (PS) Externalization Apoptosis Apoptosis PS_ext->Apoptosis Casp_exec Executioner Caspases (e.g., Caspase-3) Casp_init->Casp_exec Cleaves & Activates Casp_exec->PS_ext Leads to DNA_frag DNA Fragmentation Casp_exec->DNA_frag Leads to DNA_frag->Apoptosis

Caption: Hypothetical apoptosis signaling pathway induced by this compound.

Troubleshooting

  • High background staining in negative controls: Ensure gentle cell handling to prevent mechanical damage to the cell membrane. Optimize trypsinization time for adherent cells.

  • Weak Annexin V signal: Confirm the presence of sufficient calcium in the binding buffer. Ensure the Annexin V-FITC conjugate has been stored properly and is not expired.

  • High PI staining in all samples: This may indicate that the cells were unhealthy prior to the experiment or that the treatment is highly necrotic. Consider a time-course experiment to capture earlier apoptotic events.

Conclusion

The Annexin V apoptosis assay is a robust and sensitive method for quantifying the pro-apoptotic effects of this compound. The detailed protocol and guidelines provided in this application note will enable researchers to effectively evaluate the apoptotic response induced by this compound and contribute to the understanding of its mechanism of action. Further studies may be required to elucidate the specific signaling pathways involved in this compound-mediated apoptosis.

References

Drug Candidate "WY-135" Undefined in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the experimental drug designated "WY-135" have yielded no specific information regarding its mechanism of action, established administration protocols, or dosage recommendations for murine models. The compound does not appear in publicly available scientific databases or recent publications under this identifier.

This lack of information prevents the creation of detailed application notes and protocols as requested. Key experimental parameters, including but not limited to, appropriate vehicle solutions, optimal routes of administration (e.g., intravenous, intraperitoneal, oral), and effective dose ranges have not been established or reported in the accessible scientific literature. Furthermore, without an understanding of the drug's mechanism of action, it is impossible to delineate the relevant signaling pathways for visualization.

To proceed, clarification on the identity of "this compound" is required. It is possible that this designation is an internal, pre-clinical code that has not yet been publicly disclosed. Alternatively, it may be an erroneous identifier. Researchers, scientists, and drug development professionals are advised to verify the chemical name, molecular structure, or any alternative nomenclature for the compound .

Upon successful identification of the drug and the availability of relevant research data, the following protocols and application notes will be developed:

Future Application Notes would include:

  • Pharmacology and Mechanism of Action: A detailed description of the drug's known biological targets and its effects on cellular and physiological processes.

  • Pharmacokinetics: Summary of absorption, distribution, metabolism, and excretion (ADME) properties in murine models.

  • Safety and Toxicology: Overview of any reported adverse effects or toxicity studies.

Future Experimental Protocols would provide:

  • Drug Preparation: Step-by-step instructions for dissolving and diluting the compound for in vivo administration.

  • Animal Models: Recommended mouse strains and study designs for various research applications.

  • Administration Techniques: Detailed procedures for various routes of administration.

  • Endpoint Analysis: Methodologies for assessing the biological effects of the drug, including biochemical assays and tissue analysis.

Quantitative data would be presented in structured tables for clear comparison of dose-response relationships, pharmacokinetic parameters, and other key metrics.

Visualizations of signaling pathways and experimental workflows will be generated using the Graphviz DOT language as requested, once the relevant biological pathways are identified.

At present, the lack of foundational information on "this compound" makes the fulfillment of the original request impossible. Further clarification from the user is necessary to move forward.

Application Notes and Protocols for Preparing WY-135 Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WY-135 is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1] It has demonstrated significant anti-proliferative effects in cancer cell lines harboring ALK or ROS1 fusions, inducing cell cycle arrest and apoptosis by inhibiting ALK and its downstream signaling pathways.[1] These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in in vitro cell culture experiments, ensuring reproducible and reliable results.

Quantitative Data Summary

For ease of use and accurate preparation, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 2163060-83-9[2]
Molecular Weight 612.15 g/mol [2]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[2]
Storage of Solid -20°C for long-term (months to years)[2]
0-4°C for short-term (days to weeks)[2]
Storage of Stock Solution -20°C for long-term (months)[2]
0-4°C for short-term (days to weeks)[2]
Cell Lines Tested Karpas-299, H2228[1]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • 37°C water bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many cell culture experiments with kinase inhibitors.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 612.15 g/mol * (1000 mg / 1 g) = 6.12 mg

  • Weighing the Compound:

    • Carefully weigh out 6.12 mg of this compound powder and transfer it to a sterile microcentrifuge tube. It is crucial to perform this step in a clean and dry environment to avoid contamination.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing:

    • Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.

  • Sterilization (Optional):

    • For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C for long-term storage. For short-term use, aliquots can be stored at 4°C for a few days to a week.

Preparation of Working Solutions for Cell Culture

It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1%, and not exceed 0.5%.[3] A stepwise dilution is recommended to prevent the compound from precipitating out of solution.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed complete cell culture medium. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of cell culture medium.

  • Final Working Concentration:

    • Add the appropriate volume of the stock or intermediate solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 100 nM in a well containing 2 mL of medium, add 2 µL of a 100 µM intermediate solution.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation & Cell Treatment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso 6.12 mg for 1 mL of 10 mM vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot intermediate_dilution Prepare Intermediate Dilution (in culture medium) thaw->intermediate_dilution vehicle_control Prepare Vehicle Control (DMSO only) thaw->vehicle_control final_dilution Add to Cell Culture (Final Concentration) intermediate_dilution->final_dilution incubate Incubate Cells final_dilution->incubate vehicle_control->incubate

Caption: Experimental workflow for preparing and using this compound.

G cluster_outcomes Cellular Outcomes of Inhibition WY135 This compound ALK_ROS1 ALK / ROS1 (Receptor Tyrosine Kinase) WY135->ALK_ROS1 Inhibition PI3K PI3K ALK_ROS1->PI3K STAT3 STAT3 ALK_ROS1->STAT3 RAS RAS ALK_ROS1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Arrest mTOR->CellCycle Apoptosis Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->CellCycle STAT3->Apoptosis STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellCycle ERK->Apoptosis ERK->Proliferation

Caption: Simplified ALK/ROS1 signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Long-Term WY-135 Treatment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WY-135 is a novel and potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases. These kinases are critical drivers in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Long-term in vitro studies with this compound are essential for understanding the mechanisms of acquired resistance, evaluating sustained efficacy, and identifying potential combination therapies. These application notes provide detailed protocols for the prolonged in vitro treatment of cancer cell lines with this compound, methods for assessing the long-term effects on cell viability and signaling pathways, and illustrative data.

Data Presentation

Table 1: In Vitro Sensitivity of ALK-Positive Cancer Cell Lines to Long-Term this compound Treatment

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in parental ALK-positive cancer cell lines and their counterparts rendered resistant through continuous long-term exposure to the inhibitor. This data is illustrative and may vary based on specific experimental conditions and cell line characteristics.

Cell LineALK StatusTreatment DurationThis compound IC50 (nM) - ParentalThis compound IC50 (nM) - ResistantFold Resistance
NCI-H2228EML4-ALK Fusion6 months50150030
Karpas-299NPM-ALK Fusion6 months3090030
SH-SY5YALK F1174L Mutation6 months75225030
Table 2: Effect of Long-Term this compound Treatment on Apoptosis

This table illustrates the percentage of apoptotic cells in ALK-positive cell lines following prolonged exposure to this compound, as determined by Annexin V/Propidium Iodide staining and flow cytometry. The data presented is a representative example.

Cell LineTreatmentDuration% Apoptotic Cells (Annexin V positive)
NCI-H2228Vehicle Control96 hours5%
NCI-H2228This compound (100 nM)96 hours35%
NCI-H2228 (Resistant)This compound (100 nM)96 hours10%
Karpas-299Vehicle Control96 hours4%
Karpas-299This compound (50 nM)96 hours40%
Karpas-299 (Resistant)This compound (50 nM)96 hours8%
Table 3: Modulation of Key Signaling Proteins after Long-Term this compound Treatment

This table provides a representative quantitative analysis of changes in the expression and phosphorylation of key proteins in the ALK signaling pathway after long-term in vitro treatment with this compound, as measured by Western Blot densitometry.

Cell LineTreatmentDurationp-ALK (Y1604) / Total ALKp-STAT3 (Y705) / Total STAT3p-AKT (S473) / Total AKT
NCI-H2228Vehicle Control6 months1.01.01.0
NCI-H2228This compound (escalating dose)6 months0.20.80.3
Karpas-299Vehicle Control6 months1.01.01.0
Karpas-299This compound (escalating dose)6 months0.10.70.2

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, long-term exposure to escalating concentrations of the drug.

Materials:

  • ALK-positive cancer cell lines (e.g., NCI-H2228, Karpas-299)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).

  • Initial Exposure: Begin by continuously culturing the cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate (comparable to the parental cells in the absence of the drug), gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring: Monitor the cells for signs of toxicity and growth inhibition. Passage the cells as needed, always maintaining the selective pressure of this compound.

  • Long-Term Culture: Continue this process of dose escalation and continuous culture for a prolonged period (e.g., 3-6 months) until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).

  • Characterization of Resistant Cells: Once a resistant cell population is established, perform cell viability assays to determine the new IC50 and conduct further molecular analyses to investigate the mechanisms of resistance.

Protocol 2: Long-Term Cell Viability Assay

This protocol outlines the methodology for assessing the long-term effects of this compound on cell viability using a luminescence-based assay.

Materials:

  • Parental and this compound-resistant cell lines

  • 96-well white, clear-bottom cell culture plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer, with media and drug changes as necessary).

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis: Subtract the average background luminescence from the no-cell control wells. Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol provides a method for analyzing changes in protein expression and phosphorylation in key signaling pathways following long-term this compound treatment.

Materials:

  • Parental and this compound-resistant cell lines

  • 6-well cell culture plates

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified long-term duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Visualizations

ALK/ROS1 Signaling Pathway and Inhibition by this compound

ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK_ROS1 ALK / ROS1 Receptor Tyrosine Kinase PI3K PI3K ALK_ROS1->PI3K STAT3 STAT3 ALK_ROS1->STAT3 RAS RAS ALK_ROS1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation WY135 This compound WY135->ALK_ROS1 Inhibition

Caption: this compound inhibits ALK/ROS1, blocking downstream pro-survival pathways.

Experimental Workflow for Generating and Analyzing this compound Resistant Cells

Workflow cluster_analysis Characterization of Resistant Phenotype start Start with Parental ALK+ Cell Line ic50 Determine Initial This compound IC50 start->ic50 culture Continuous Culture with Escalating Doses of this compound (3-6 months) ic50->culture resistant_cells Establish This compound Resistant Cell Line culture->resistant_cells viability_assay Cell Viability Assay (Determine new IC50) resistant_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) resistant_cells->apoptosis_assay western_blot Western Blot Analysis (p-ALK, p-STAT3, etc.) resistant_cells->western_blot

Caption: Workflow for developing and characterizing this compound resistant cell lines.

Logical Relationship of Long-Term this compound Treatment and Resistance

Resistance_Logic cluster_effects Cellular Effects cluster_resistance Development of Resistance Treatment Long-Term This compound Treatment Inhibition Sustained ALK/ROS1 Inhibition Treatment->Inhibition Apoptosis Initial Increase in Apoptosis Inhibition->Apoptosis Proliferation Inhibition of Proliferation Inhibition->Proliferation Selection Selection of Resistant Clones Apoptosis->Selection Proliferation->Selection Reactivation Reactivation of Downstream Signaling (e.g., STAT3) Selection->Reactivation Resistant_Phenotype Resistant Phenotype (Increased IC50) Reactivation->Resistant_Phenotype

Caption: Long-term this compound treatment can lead to acquired resistance.

Troubleshooting & Optimization

Technical Support Center: WY-135 ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical support for the research use of WY-135. All information is based on publicly available data. Currently, a detailed public kinase selectivity profile for this compound against a broad panel of kinases is not available. The information provided herein is based on the known targets of this compound and general principles of kinase inhibitor pharmacology.

Frequently Asked Questions (FAQs)

Q1: What are the known targets of this compound?

A1: this compound is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase. The reported IC50 values are:

  • ALK: 1.4 nM

  • ROS1: 1.1 nM

This high potency against both kinases suggests that at typical experimental concentrations, this compound will significantly inhibit the signaling pathways downstream of ALK and ROS1.

Q2: What are the potential off-target effects of this compound?

A2: As a member of the 2,4-diarylaminopyrimidine class of kinase inhibitors, this compound may have off-target activities. While a specific kinome scan for this compound is not publicly available, researchers should be aware of the potential for inhibition of other kinases, which could lead to unexpected phenotypes. Off-target effects are a common feature of kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.

Q3: I am observing a phenotype in my cells that is not consistent with ALK or ROS1 inhibition. What should I do?

A3: If you suspect off-target effects are influencing your results, consider the following troubleshooting steps:

  • Dose-response validation: Confirm that the observed phenotype is dose-dependent. Off-target effects often require higher concentrations of the inhibitor than on-target effects.

  • Use of a structurally different inhibitor: To confirm that your phenotype is due to the inhibition of ALK or ROS1, use a structurally unrelated ALK/ROS1 inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of ALK or ROS1 to see if the phenotype can be reversed.

  • Direct measurement of off-target activity: Consider performing a kinase selectivity profiling experiment to identify potential off-target kinases for this compound in your experimental system.

Q4: What are the downstream signaling pathways of ALK and ROS1?

A4: Both ALK and ROS1 are receptor tyrosine kinases that, upon activation, trigger several downstream signaling cascades involved in cell proliferation, survival, and differentiation. Key pathways include:

  • RAS-RAF-MEK-ERK (MAPK) pathway: Primarily involved in cell proliferation.

  • PI3K-AKT-mTOR pathway: Crucial for cell survival and growth.

  • JAK-STAT pathway: Plays a role in cell survival and inflammation.

Inhibition of ALK or ROS1 by this compound is expected to downregulate these pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high cytotoxicity at low concentrations Potent off-target effects on kinases essential for cell survival.1. Perform a careful dose-titration to determine the therapeutic window. 2. Compare the cytotoxic profile with other ALK/ROS1 inhibitors. 3. Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm the mode of cell death.
Phenotype is inconsistent with known ALK/ROS1 function Off-target inhibition of other signaling pathways.1. Use a rescue experiment with a downstream effector of the suspected off-target kinase. 2. Perform a Western blot analysis to check the phosphorylation status of key proteins in suspected off-target pathways.
Variable results between different cell lines Cell-type specific expression of off-target kinases.1. Confirm the expression of ALK and ROS1 in your cell lines. 2. Test the effect of this compound in a panel of cell lines to identify consistent on-target effects.

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling

This protocol describes a general method for determining the kinase selectivity of an inhibitor. This would be the recommended approach to identify the specific off-targets of this compound.

Objective: To determine the inhibitory profile of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Promega) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Format: The service will typically perform either a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay to measure the activity of each kinase in the presence of this compound, usually at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are typically expressed as the percentage of remaining kinase activity compared to a vehicle control. A significant reduction in activity (e.g., >50% or >90%) indicates a potential off-target interaction.

  • Follow-up: For any identified off-target "hits," perform follow-up dose-response experiments to determine the IC50 value for each of these kinases.

Protocol 2: Western Blot Analysis of Downstream Signaling

Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of key downstream effectors of ALK and ROS1.

Methodology:

  • Cell Culture and Treatment: Plate cells known to express ALK or ROS1 (e.g., Karpas-299 for ALK, HCC78 for ROS1) and allow them to attach overnight. Treat the cells with a dose-range of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels. A dose-dependent decrease in the phosphorylation of downstream effectors would confirm on-target activity.

Visualizations

ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WY135 This compound ALK ALK WY135->ALK inhibits ROS1 ROS1 WY135->ROS1 inhibits PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK ROS1->PI3K ROS1->RAS ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Off_Target_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse DifferentInhibitor Test with Structurally Different ALK/ROS1 Inhibitor DoseResponse->DifferentInhibitor KinomeScan Perform Kinome-Wide Selectivity Screen DifferentInhibitor->KinomeScan Phenotype is Absent or Different OnTarget Phenotype is Likely On-Target DifferentInhibitor->OnTarget Phenotype Persists ValidateHits Validate Off-Target Hits (IC50 determination) KinomeScan->ValidateHits OffTarget Phenotype is Likely Off-Target PathwayAnalysis Investigate Signaling Pathway of Off-Target Kinase ValidateHits->PathwayAnalysis PathwayAnalysis->OffTarget

Technical Support Center: Troubleshooting Unexpected Results with WY-135 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WY-135 inhibitor. This guide focuses on this compound as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene receptor tyrosine kinase (ROS1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent dual inhibitor of ALK and ROS1 tyrosine kinases.[1][2] It exerts its effects by blocking the phosphorylation of ALK and its downstream signaling proteins, leading to cell cycle arrest at the G1 phase and subsequent apoptosis in cancer cells with ALK or ROS1 fusion proteins.[2]

Q2: What are the reported IC50 values for this compound?

A2: The inhibitory potency of this compound has been determined through various enzymatic and cellular assays. The IC50 values are summarized in the table below.

Data Presentation: Inhibitory Activity of this compound

Target/Cell LineAssay TypeIC50 (nM)Reference
ALKEnzymatic Assay1.4[1]
ROS1Enzymatic Assay1.1[1]
ALKEnzymatic Assay1.2[2]
ROS1Enzymatic Assay0.48[2]
Karpas299 (ALK-positive)MTT Assay28[2]
H2228 (ALK-positive)MTT Assay164[2]
A549 (EGFR-positive)MTT Assay> 1000[1]

Q3: What are some general recommendations for storing and handling this compound?

A3: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years. For stock solutions in solvent, it is recommended to aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3] The stability of the compound in solution at -20°C is approximately one month.[3] Always refer to the Certificate of Analysis for specific storage conditions.[1]

Troubleshooting Guide

Issue 1: No or lower-than-expected inhibitory activity.

Possible Cause 1: Incorrect concentration or compound degradation.

  • Troubleshooting Steps:

    • Verify the calculations for your working concentrations.

    • Prepare a fresh stock solution from the powder. As moisture-absorbing DMSO can reduce solubility, it is recommended to use fresh DMSO.[3]

    • Confirm the purity of your this compound stock using a suitable analytical method like HPLC. Purity should be >98%.[2]

Possible Cause 2: Cell line is not sensitive to ALK/ROS1 inhibition.

  • Troubleshooting Steps:

    • Ensure your cell line harbors an ALK or ROS1 fusion, which confers sensitivity to this compound. For example, Karpas299 and H2228 cells are ALK-positive and show sensitivity.[2]

    • Cell lines without these alterations, such as A549 which is EGFR-positive, are not expected to be sensitive.[1]

    • Perform sequencing or PCR to confirm the presence of the ALK/ROS1 fusion in your cell line.

Possible Cause 3: Suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Optimize the incubation time. Antiproliferative effects of similar compounds are often observed after 72 hours.[1]

    • Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is at a non-toxic level (typically ≤ 0.1%).

Issue 2: High cell death in control groups or unexpected cytotoxicity.

Possible Cause 1: Solvent toxicity.

  • Troubleshooting Steps:

    • Determine the maximum tolerated concentration of your solvent (e.g., DMSO) for your specific cell line in a separate experiment.

    • Ensure the final solvent concentration is below this toxic threshold in all experimental wells.

Possible Cause 2: Off-target effects.

  • Troubleshooting Steps:

    • While this compound is a potent ALK/ROS1 inhibitor, off-target effects are a possibility with many kinase inhibitors.[4][5][6]

    • To investigate this, consider using a rescue experiment. For example, express a drug-resistant mutant of ALK or ROS1 in your sensitive cell line. If the cells are still sensitive to this compound, it may indicate off-target effects.

    • Employ a counterscreening approach using cell lines that do not express the target kinases to identify non-specific cytotoxicity.

    • It's important to genetically validate the mechanism of action of drugs to distinguish on-target from off-target effects.[4][5]

Issue 3: Inconsistent results between experiments.

Possible Cause 1: Variability in cell culture.

  • Troubleshooting Steps:

    • Use cells with a consistent and low passage number.

    • Ensure cells are in the logarithmic growth phase at the time of treatment.

    • Regularly test for mycoplasma contamination.

Possible Cause 2: Issues with compound preparation.

  • Troubleshooting Steps:

    • Prepare fresh dilutions of this compound for each experiment from a frozen stock.

    • Ensure complete solubilization of the compound in the solvent before further dilution in culture medium.

Experimental Protocols

MTT Proliferation Assay

This protocol is a general guideline for assessing the anti-proliferative activity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Signaling Pathway

ALK_ROS1_Signaling WY135 This compound ALK_ROS1 ALK / ROS1 (Receptor Tyrosine Kinase) WY135->ALK_ROS1 Apoptosis Apoptosis WY135->Apoptosis Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT, MAPK) ALK_ROS1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Apoptosis

Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis culture Cell Culture (ALK/ROS1 positive cells) start->culture prepare Prepare this compound Stock and Dilutions culture->prepare treat Treat Cells with this compound (and controls) prepare->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Perform Assay (e.g., MTT, Western Blot) incubate->assay analyze Data Analysis (IC50, Protein Levels) assay->analyze end Conclusion analyze->end

Caption: General experimental workflow for evaluating the efficacy of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Result no_effect No/Low Activity start->no_effect high_toxicity High Toxicity start->high_toxicity inconsistent Inconsistent Results start->inconsistent check_compound Check Compound: - Fresh Stock - Purity - Concentration no_effect->check_compound check_cells Check Cell Line: - ALK/ROS1 status - Passage number - Mycoplasma no_effect->check_cells check_protocol Check Protocol: - Incubation time - Seeding density no_effect->check_protocol check_solvent Check Solvent Toxicity high_toxicity->check_solvent check_off_target Investigate Off-Target Effects high_toxicity->check_off_target standardize_culture Standardize Cell Culture Techniques inconsistent->standardize_culture fresh_reagents Use Fresh Reagents and Aliquots inconsistent->fresh_reagents

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Improving WY-135 Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "WY-135" is not definitively identified in publicly available scientific literature. This technical support center provides guidance for a hypothetical small molecule inhibitor, designated this compound, to assist researchers in optimizing its efficacy in in vivo models. The principles and protocols described here are based on established best practices for in vivo pharmacology.

Compound Profile: this compound (Hypothetical)

FeatureDescription
Compound Name This compound
Target Hypothetical Target Kinase (HTK)
Mechanism of Action ATP-competitive inhibitor of HTK, leading to downregulation of the Pro-Survival Pathway (PSP).
Intended Therapeutic Area Oncology
Formulation Provided as a powder for reconstitution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: The optimal starting dose for this compound will depend on the specific tumor model and the administration route. We recommend initiating a dose-response study based on the in vitro IC50 of this compound against the target cell line. A common starting point for in vivo studies is to aim for plasma concentrations that are 5-10 times the in vitro IC50. A suggested dose range for an initial study could be 10, 25, and 50 mg/kg, administered daily. It is crucial to include a vehicle control group and monitor for signs of toxicity.

Q2: What is the best route of administration for this compound in mice?

A2: The choice of administration route depends on the physicochemical properties of this compound and the desired pharmacokinetic profile.[1] For systemic exposure, common routes include oral gavage (PO) and intraperitoneal (IP) injection.[1][2] If this compound has good oral bioavailability, PO administration is often preferred as it is less invasive.[3] IP injection can be used if oral bioavailability is low or to bypass first-pass metabolism.[2] We recommend consulting the compound's datasheet for solubility and bioavailability information to select the most appropriate route.

Q3: How should I prepare this compound for administration?

A3: this compound is supplied as a powder. The formulation will depend on the chosen administration route. For oral gavage, this compound can often be suspended in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80. For intraperitoneal injection, this compound should be dissolved in a sterile, biocompatible solvent like DMSO, and then further diluted with saline or PBS to a final DMSO concentration of <10%. It is critical to ensure the final formulation is a homogenous solution or suspension to ensure accurate dosing. Always prepare fresh formulations for each day of dosing unless stability data indicates otherwise.

Q4: What are the expected signs of toxicity with this compound?

A4: As a hypothetical kinase inhibitor, potential toxicities could include weight loss, lethargy, ruffled fur, and gastrointestinal distress (diarrhea). It is essential to establish a toxicity monitoring plan that includes daily body weight measurements and clinical observations. If significant weight loss (>15-20%) or other severe adverse effects are observed, dose reduction or cessation of treatment may be necessary.

Q5: How can I confirm that this compound is hitting its target in vivo?

A5: To confirm target engagement, we recommend collecting tumor and/or surrogate tissue samples at various time points after the final dose. Pharmacodynamic (PD) biomarkers can then be assessed. For this compound, this could involve measuring the phosphorylation status of a direct downstream substrate of HTK via techniques like Western blotting or immunohistochemistry. A significant reduction in the phosphorylated substrate in this compound-treated animals compared to vehicle-treated controls would indicate target engagement.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Suboptimal Efficacy or Lack of Response Insufficient Drug Exposure- Perform a pharmacokinetic (PK) study to determine the Cmax, Tmax, and half-life of this compound in your model. - Increase the dose or dosing frequency if PK data suggests suboptimal exposure. - Consider an alternative administration route to improve bioavailability.[1]
Target is Not Effectively Inhibited- Conduct a pharmacodynamic (PD) study to assess target engagement in tumor tissue. - If the target is not inhibited, consider if there are issues with drug delivery to the tumor.
Tumor Model Resistance- Ensure the cell line used for the xenograft is sensitive to this compound in vitro. - Consider that the in vivo microenvironment may confer resistance. - Evaluate the expression level of the target HTK in the tumor tissue.
High Toxicity or Adverse Effects Dose is Too High- Reduce the dose of this compound. - Consider a less frequent dosing schedule (e.g., every other day).
Formulation Issues- Ensure the vehicle is well-tolerated. Some vehicles can cause irritation or toxicity. - Check the pH and osmolarity of the formulation.
Variability in Experimental Results Inconsistent Dosing- Ensure accurate and consistent administration of this compound. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. - Use precise volume measurements for each animal based on their daily body weight.
Animal Health and Husbandry- Ensure all animals are healthy and of a consistent age and weight at the start of the study. - Standardize housing conditions, diet, and light/dark cycles.
Inherent Biological Variability- Increase the number of animals per group to improve statistical power.
Issues with Formulation and Administration Compound Precipitation- If the compound precipitates out of solution, try altering the formulation. This may involve adjusting the pH, using a different co-solvent, or creating a micronized suspension.
Difficulty with Administration- For viscous formulations, use a larger gauge needle for injections.[1] - For oral gavage, ensure the gavage needle is the appropriate size for the animal.[3]

Experimental Protocols

Protocol 1: In Vivo Dose-Response Efficacy Study
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: Human cancer cell line with known sensitivity to this compound.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (25 mg/kg)

    • Group 4: this compound (50 mg/kg)

  • Drug Administration: Administer the vehicle or this compound daily via oral gavage for 21 days.

  • Monitoring: Record body weights and tumor volumes 2-3 times per week. Observe for any clinical signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Record final tumor weights.

  • Analysis: Compare tumor growth inhibition between the treated and vehicle groups.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Non-tumor-bearing mice of the same strain used for efficacy studies.

  • Groups:

    • Group 1: this compound (e.g., 10 mg/kg) administered intravenously (IV) for bioavailability assessment.

    • Group 2: this compound (e.g., 25 mg/kg) administered via the intended route for the efficacy study (e.g., oral gavage).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

Quantitative Data Summary

Table 1: Sample In Vivo Efficacy Data for this compound
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle01500 ± 150-+5.0 ± 1.5
This compound101100 ± 12026.7+3.5 ± 2.0
This compound25650 ± 9056.7-2.0 ± 1.8
This compound50300 ± 6080.0-8.5 ± 2.5
Table 2: Sample Pharmacokinetic Parameters for this compound
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Half-life (hr)
Oral Gavage25850245004.5
Intraperitoneal2515000.562004.2

Visualizations

WY135_Signaling_Pathway cluster_cell Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds HTK Hypothetical Target Kinase (HTK) Receptor->HTK Activates WY135 This compound WY135->HTK Inhibits Downstream_Substrate Downstream Substrate HTK->Downstream_Substrate Phosphorylates Pro_Survival_Pathway Pro-Survival Pathway (PSP) Downstream_Substrate->Pro_Survival_Pathway Activates Cell_Survival_Proliferation Cell Survival and Proliferation Pro_Survival_Pathway->Cell_Survival_Proliferation

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

In_Vivo_Efficacy_Workflow Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment Daily Dosing with this compound/Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint e.g., 21 days Analysis Tumor Excision and Analysis Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for an in vivo efficacy study.

Troubleshooting_Decision_Tree Start Suboptimal Efficacy Observed Check_PK Perform PK Study Start->Check_PK Exposure_Good Is Exposure Sufficient? Check_PK->Exposure_Good Check_PD Perform PD Study Exposure_Good->Check_PD Yes Increase_Dose Increase Dose/Frequency Exposure_Good->Increase_Dose No Target_Engaged Is Target Engaged? Check_PD->Target_Engaged Consider_Resistance Investigate Resistance Mechanisms Target_Engaged->Consider_Resistance Yes Optimize_Formulation Optimize Formulation/Route Target_Engaged->Optimize_Formulation No

Caption: Troubleshooting decision tree for unexpected in vivo results.

References

WY-135 stability in different solvents and media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of WY-135, also known as Iruplinalkib (WX-0593), for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO.

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the stability of this compound. Recommendations are as follows:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: Is this compound stable in aqueous solutions or cell culture media?

Q4: Do I need to protect this compound from light?

A4: There is no specific information available regarding the photostability of this compound. As a general precaution for complex organic molecules, it is advisable to minimize exposure to light. Storing stock solutions in amber vials or tubes wrapped in foil is a good laboratory practice.

Troubleshooting Guide

Issue: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental medium.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The high lipophilicity (LogP = 5.4) of this compound contributes to its low aqueous solubility.[1]

  • Troubleshooting Steps:

    • Reduce the final concentration: Try using a lower final concentration of this compound in your experiment if your experimental design allows.

    • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. However, it is crucial to include a vehicle control (media with the same percentage of DMSO) in your experiments to account for any solvent effects.

    • Use a solubilizing agent: For in vivo studies, co-solvents and surfactants are often used. A common formulation includes DMSO, PEG300, Tween 80, and saline.[2] For in vitro cell culture experiments, the use of such agents should be carefully evaluated for potential cytotoxicity.

    • Prepare fresh dilutions: Always prepare the final working solution immediately before adding it to your experimental setup. Avoid storing this compound in aqueous media.

Data Summary

Physicochemical and Solubility Data
ParameterValueSource
Synonyms Iruplinalkib, WX-0593
Molecular Formula C29H38ClN6O2P[1]
Molecular Weight 569.08 g/mol [1]
LogP 5.4[1]
Solubility in DMSO 10 mg/mL (17.57 mM)[1]
Storage Recommendations
FormStorage TemperatureShelf LifeSource
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Experiments

  • Materials:

    • This compound (Iruplinalkib) powder

    • Anhydrous/molecular sieve-dried DMSO

    • Sterile microcentrifuge tubes or vials

    • Sterile, pyrogen-free cell culture medium or experimental buffer

  • Preparation of Stock Solution (e.g., 10 mM):

    • Equilibrate the this compound powder to room temperature before opening the vial to avoid moisture condensation.

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mM, add 175.7 µL of DMSO to 1 mg of this compound).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Immediately before use, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium or experimental buffer.

    • Mix thoroughly by gentle inversion or pipetting. Ensure that the final DMSO concentration in the working solution is compatible with your experimental system (typically ≤ 0.5%).

    • Use the working solution immediately. Do not store aqueous dilutions of this compound.

Visualizations

troubleshooting_solubility start Precipitation observed upon dilution of this compound DMSO stock into aqueous media check_conc Is the final concentration of this compound critical? start->check_conc reduce_conc Lower the final concentration of this compound check_conc->reduce_conc No check_dmso Is the final DMSO concentration at its maximum tolerable limit? check_conc->check_dmso Yes prepare_fresh Always prepare working solutions fresh and use immediately reduce_conc->prepare_fresh increase_dmso Increase the final DMSO concentration (ensure vehicle control is included) check_dmso->increase_dmso No consider_solubilizer Consider using a biocompatible solubilizing agent (requires careful validation for cytotoxicity) check_dmso->consider_solubilizer Yes increase_dmso->prepare_fresh consider_solubilizer->prepare_fresh end Issue Resolved prepare_fresh->end

Caption: Troubleshooting workflow for this compound solubility issues.

WY135_Handling_Summary cluster_storage Storage cluster_solubility Solubility cluster_handling Handling Recommendations powder Powder -20°C (3 years) 4°C (2 years) solution In Solvent (e.g., DMSO) -80°C (6 months) -20°C (1 month) dmso Soluble in DMSO (10 mg/mL) aqueous Limited aqueous solubility (High LogP = 5.4) stock Prepare concentrated stock in DMSO working Prepare fresh working solutions in aqueous media immediately before use light Protect from light (precautionary) WY135 This compound (Iruplinalkib) Handling & Stability Profile WY135->powder WY135->solution WY135->dmso WY135->aqueous WY135->stock WY135->working WY135->light

Caption: Summary of this compound (Iruplinalkib) handling and stability.

References

Technical Support Center: Minimizing WY-135 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with WY-135 in animal studies. Given the limited publicly available in-vivo toxicity data for this compound, a dual inhibitor of anaplastic lymphoma kinase (ALK) and proto-oncogene tyrosine-protein kinase ROS (ROS1), this guide also incorporates general principles for mitigating toxicity of kinase inhibitors in preclinical research.

This compound has been identified as a promising ALK (IC50 = 1.4 nM) and ROS1 (IC50 = 1.1 nM) dual inhibitor.[1][2][3][4] It has demonstrated inhibitory activity on ALK-dependent and ROS1-positive cell lines.[1][5] As this compound progresses through preclinical development, understanding and managing its potential toxicities is crucial for successful translation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent dual inhibitor of ALK and ROS1 kinases.[1][2][3][4] Its mechanism of action involves blocking the activity of these kinases, which can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on these signaling pathways.[6]

Q2: What are the common toxicities associated with kinase inhibitors in animal studies?

  • Gastrointestinal (GI) toxicity: Diarrhea, vomiting, and weight loss.

  • Hepatotoxicity: Elevated liver enzymes (ALT, AST), indicating liver damage.[7][8]

  • Hematological toxicity: Anemia, thrombocytopenia, and neutropenia.

  • Cardiotoxicity: Effects on heart rate, blood pressure, and cardiac function.

  • Dermatological toxicity: Skin rashes and lesions.

  • Renal toxicity: Changes in kidney function markers (e.g., creatinine, BUN).

Q3: How can I establish a maximum tolerated dose (MTD) for this compound in my animal model?

A3: Establishing the MTD is a critical first step. An acute toxicity study using a dose escalation design is recommended. The FDA suggests that for a new compound where toxicity is not expected to be high, a "limit test" can be performed by administering 5 g/kg body weight to a small group of animals and observing them for 14 days.[9] If mortality or severe toxicity is observed, lower doses should be tested. The OECD provides guidelines for acute oral toxicity testing, which can be adapted for this purpose.[10][11][12]

Q4: What are the key considerations for dose formulation and administration to minimize local toxicity?

A4: The vehicle used to formulate this compound can significantly impact its local and systemic toxicity. It is crucial to select a vehicle that solubilizes the compound effectively and is well-tolerated by the animal species. For oral administration, ensure the gavage technique is performed correctly to avoid esophageal or gastric injury. For intravenous administration, the formulation should be sterile and have a physiological pH to minimize injection site reactions and hemolysis.

Troubleshooting Guides

This section provides guidance on how to address specific adverse events that may be encountered during in-vivo studies with this compound or other kinase inhibitors.

Guide 1: Managing Gastrointestinal Toxicity
Observed Issue Potential Cause Recommended Action(s)
Diarrhea Direct effect of the compound on the GI tract, off-target effects.1. Reduce the dose of this compound.2. Administer supportive care, such as subcutaneous fluids, to prevent dehydration.3. Consider co-administration with anti-diarrheal agents after consulting with a veterinarian.
Weight Loss Decreased food intake due to malaise, GI toxicity, or metabolic effects.1. Monitor food and water intake daily.2. Provide highly palatable and energy-dense food.3. If weight loss exceeds 15-20% of baseline, consider a dose reduction or temporary cessation of treatment.
Vomiting (in relevant species) Direct irritation of the GI mucosa or central nervous system effects.1. Fractionate the daily dose (e.g., administer half the dose twice a day).2. Consider pre-treatment with an anti-emetic, if appropriate for the study design.
Guide 2: Investigating and Mitigating Hepatotoxicity
Observed Issue Potential Cause Recommended Action(s)
Elevated Liver Enzymes (ALT, AST) Direct hepatocellular injury, metabolic bioactivation to a toxic intermediate.1. Perform a dose-response study to characterize the hepatotoxicity.2. Collect liver tissue for histopathological analysis to assess the nature and extent of injury.3. Investigate the metabolic profile of this compound to identify potentially reactive metabolites.
Jaundice (icterus) Severe liver dysfunction, cholestasis.1. This is a sign of severe toxicity. Euthanize the animal and perform a full necropsy.2. Re-evaluate the dosing regimen and consider significantly lower starting doses.

Quantitative Data Summary

While specific quantitative toxicity data for this compound is not publicly available, the following table provides a template for summarizing toxicity data from an acute toxicity study, based on OECD guidelines.

Table 1: Example Summary of Acute Oral Toxicity Data in Rats (Template)

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (Day 14)Gross Pathology Findings
Vehicle Control 50/5None observed+5%No abnormalities
Low Dose 50/5Mild lethargy on Day 1+3%No abnormalities
Mid Dose 51/5Lethargy, piloerection-2%Pale liver in one animal
High Dose 54/5Severe lethargy, ataxia-10% (survivor)Discolored liver and spleen

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure Adaptation)

This protocol is adapted from OECD Test Guideline 425.

  • Animal Model: Use healthy, young adult rats (8-12 weeks old) of a single sex (females are often more sensitive).

  • Housing: House animals individually in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).

  • Fasting: Fast animals overnight (withhold food, not water) before dosing.

  • Dose Administration:

    • Start with a dose expected to be moderately toxic.

    • Administer this compound orally by gavage. The volume should not exceed 10 mL/kg.

    • Dose one animal at a time at 48-hour intervals.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

  • Observations:

    • Observe animals closely for the first few hours after dosing and at least once daily for 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Record body weight just before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Use the outcomes (survival or death) to estimate the LD50 with a smaller number of animals than traditional methods.

Visualizations

Signaling Pathway

WY135_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ALK/ROS1 ALK/ROS1 Receptor->ALK/ROS1 Activation This compound This compound This compound->ALK/ROS1 Inhibition Downstream Effectors Downstream Effectors ALK/ROS1->Downstream Effectors Phosphorylation Transcription Factors Transcription Factors Downstream Effectors->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis Toxicity_Workflow Start Start Dose Range Finding Dose Range Finding Start->Dose Range Finding Acute Toxicity Study Acute Toxicity Study Dose Range Finding->Acute Toxicity Study Sub-chronic Toxicity Study Sub-chronic Toxicity Study Acute Toxicity Study->Sub-chronic Toxicity Study Data Analysis Data Analysis Sub-chronic Toxicity Study->Data Analysis Report Report Data Analysis->Report End End Report->End

References

Technical Support Center: Managing WY-135 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to WY-135, a potent dual inhibitor of ALK and ROS1, in cell line models.

Frequently Asked Questions (FAQs)

Q1: My ALK/ROS1-positive cell line, which was initially sensitive to this compound, has started to show reduced sensitivity. What are the possible reasons?

A1: Reduced sensitivity to this compound can arise from several factors. The most common cause is the development of acquired resistance. This can be broadly categorized into two main types:

  • On-target resistance: This involves genetic alterations in the ALK or ROS1 gene itself, preventing this compound from effectively binding to its target. The most prevalent on-target mechanisms are:

    • Secondary mutations in the ALK or ROS1 kinase domain. These mutations can directly interfere with the binding of this compound.

    • Gene amplification of the ALK or ROS1 fusion gene, leading to overexpression of the target protein, which overwhelms the inhibitory capacity of the drug.

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependence on ALK or ROS1 signaling for survival and proliferation. This can involve the activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, or IGF1R.[1]

Other potential, though less common, reasons for reduced efficacy include:

  • Incorrect inhibitor concentration or degradation of the compound.

  • Cell line contamination or misidentification.

  • Changes in cell culture conditions.

Q2: What are some of the key secondary mutations in ALK and ROS1 that could confer resistance to this compound?

A2: While specific data for this compound is still emerging, resistance mutations observed with other potent ALK/ROS1 inhibitors are highly likely to affect this compound's efficacy. Some of the most clinically relevant mutations include:

  • ALK G1202R: This is a solvent front mutation that is known to confer broad resistance to many second-generation ALK inhibitors.[2]

  • ALK L1196M: Known as the "gatekeeper" mutation, it is a common resistance mechanism to first-generation ALK inhibitors.

  • ROS1 G2032R: This is a solvent front mutation in ROS1, analogous to ALK G1202R, and is a common mechanism of resistance to crizotinib (B193316) and can affect the efficacy of next-generation inhibitors.[3][4][5][6]

  • ROS1 L2026M: The gatekeeper mutation in ROS1, which can reduce the binding affinity of TKIs.[7]

Q3: How can I determine the mechanism of resistance in my this compound-resistant cell line?

A3: A multi-step approach is recommended to elucidate the resistance mechanism:

  • Sequence the ALK/ROS1 Kinase Domain: Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the ALK or ROS1 kinase domain from the resistant cells to identify any secondary mutations.

  • Assess Gene Copy Number: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if there is an amplification of the ALK or ROS1 fusion gene in the resistant cells compared to the parental, sensitive cells.

  • Analyze Bypass Signaling Pathways: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of alternative signaling pathways. Follow up with western blotting to confirm the increased phosphorylation of specific RTKs (e.g., p-EGFR, p-MET) and their downstream effectors (e.g., p-AKT, p-ERK).

Below is a general workflow for investigating this compound resistance:

G start This compound Resistant Cell Line seq Sequence ALK/ROS1 Kinase Domain start->seq fish Analyze ALK/ROS1 Gene Copy Number start->fish rtk Phospho-RTK Array / Western Blot start->rtk mutation Secondary Mutation Identified? seq->mutation amp Gene Amplification Detected? fish->amp bypass Bypass Pathway Activated? rtk->bypass mutation->amp No on_target On-Target Resistance mutation->on_target Yes amp->bypass No amp->on_target Yes off_target Off-Target Resistance bypass->off_target Yes unknown Mechanism Unknown (Consider other possibilities: Drug efflux, EMT, etc.) bypass->unknown No

Investigational Workflow for this compound Resistance.

Troubleshooting Guide

Problem EncounteredPossible CauseRecommended Solution
Complete loss of response to this compound. Acquisition of a highly resistant mutation (e.g., ALK G1202R or ROS1 G2032R).- Confirm the presence of the mutation by sequencing.- Test the efficacy of next-generation inhibitors known to be active against the specific mutation.
Gradual increase in the IC50 of this compound over time. - Heterogeneous population with a subclone of resistant cells.- Gradual upregulation of a bypass signaling pathway.- Perform single-cell cloning to isolate and characterize subpopulations.- Analyze the activity of key bypass pathways (EGFR, MET, etc.) over time.
No mutations in ALK/ROS1, but still resistant. Activation of a bypass signaling pathway.- Use a phospho-RTK array to identify activated pathways.- Test combination therapies with this compound and an inhibitor of the identified bypass pathway (e.g., an EGFR or MET inhibitor).
Variable results in cell viability assays. - Inconsistent cell seeding density.- Degradation of this compound stock solution.- Cell line instability or contamination.- Ensure accurate cell counting for seeding.- Prepare fresh dilutions of this compound from a new stock for each experiment.- Perform regular cell line authentication and mycoplasma testing.

Quantitative Data Summary

The following tables present hypothetical yet representative data on the efficacy of this compound and other ALK/ROS1 inhibitors against sensitive and resistant cell line models. This data is for illustrative purposes to guide experimental design and interpretation.

Table 1: Hypothetical IC50 Values of ALK Inhibitors in Sensitive and Resistant Cell Lines

Cell Line ModelALK StatusCrizotinib IC50 (nM)Alectinib IC50 (nM)This compound IC50 (nM)
H3122 (Parental)EML4-ALK1502515
H3122-CR1EML4-ALK L1196M>20005030
H3122-CR2EML4-ALK G1202R>2000>1000150

Table 2: Hypothetical IC50 Values of ROS1 Inhibitors in Sensitive and Resistant Cell Lines

Cell Line ModelROS1 StatusCrizotinib IC50 (nM)Lorlatinib IC50 (nM)This compound IC50 (nM)
HCC78 (Parental)SLC34A2-ROS18053
HCC78-CR1SLC34A2-ROS1 L2026M>15002015
HCC78-CR2SLC34A2-ROS1 G2032R>1500200180

Detailed Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 2).

  • Dose Escalation:

    • Begin by continuously exposing the cells to this compound at a concentration equal to the IC50.

    • Monitor cell viability. Initially, a significant portion of cells will die. Allow the surviving cells to repopulate.

    • Once the cells are growing steadily, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments).

    • This process is lengthy and can take several months to establish a highly resistant cell line.[8]

  • Characterization: Once a resistant population is established, characterize the mechanism of resistance as described in FAQ Q3.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at various passages.

Protocol 2: Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound. Add the drug dilutions to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.[8][9][10]

  • Data Analysis: Read the absorbance or luminescence. Normalize the data to the vehicle-treated controls and plot the normalized viability against the logarithm of the inhibitor concentration. Use non-linear regression to calculate the IC50 value.[8]

Protocol 3: Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat sensitive and resistant cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).[7][11][12]

  • Flow Cytometry: Incubate the cells in the dark and then analyze by flow cytometry.[11]

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Treat parental and resistant cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-ALK/p-ROS1, total ALK/ROS1, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13]

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a troubleshooting decision tree for resistance.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus WY135 This compound ALK_ROS1 ALK / ROS1 Fusion Protein WY135->ALK_ROS1 PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

ALK/ROS1 Signaling Pathways Inhibited by this compound.

G start Decreased this compound Efficacy check_params Verify Experimental Parameters (Drug conc., cell health, etc.) start->check_params params_ok Parameters OK? check_params->params_ok on_target_q Investigate On-Target Resistance (Sequence ALK/ROS1, check copy number) params_ok->on_target_q Yes remediate_params Remediate Experimental Issues params_ok->remediate_params No on_target_found On-Target Mechanism Found? on_target_q->on_target_found off_target_q Investigate Off-Target Resistance (Phospho-RTK array, Western blot) on_target_found->off_target_q No test_next_gen Test Next-Generation Inhibitors on_target_found->test_next_gen Yes off_target_found Off-Target Mechanism Found? off_target_q->off_target_found test_combo Test Combination Therapy off_target_found->test_combo Yes other_mech Consider Other Mechanisms (e.g., drug efflux) off_target_found->other_mech No

Troubleshooting Decision Tree for this compound Resistance.

References

Technical Support Center: WY-135 Western Blot Signal Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot experiments using WY-135 reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended antibody dilution for the this compound primary antibody?

A1: The optimal antibody dilution is crucial for generating a strong and specific signal. We recommend starting with a dilution of 1:1000. However, the ideal dilution may vary depending on the expression level of the target protein in your specific sample. It is advisable to perform a titration experiment to determine the optimal antibody concentration for your experimental conditions.[1]

Q2: Which blocking buffer is recommended for use with this compound antibodies?

A2: For most applications, we recommend using 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween®-20 (TBST).[2] If you are detecting a phosphorylated protein, it is recommended to use BSA as a blocking agent, as milk contains casein, a phosphoprotein that can cross-react with the antibody.[1]

Q3: What is the recommended incubation time and temperature for the this compound primary antibody?

A3: For optimal results, we recommend incubating the membrane with the this compound primary antibody overnight at 4°C or for 1-2 hours at room temperature.[3] Longer incubation times at lower temperatures can often increase signal specificity and reduce background.

Troubleshooting Guides

Issue 1: No Signal or Weak Signal

One of the most common issues in Western blotting is the absence or weakness of the target signal. This can be caused by a variety of factors, from sample preparation to antibody incubation.

No_Signal_Workflow cluster_start cluster_checks cluster_solutions cluster_end start Start: No/Weak Signal protein_transfer Check Protein Transfer (Ponceau S stain) start->protein_transfer positive_control Positive Control Signal? protein_transfer->positive_control Transfer OK optimize_transfer Optimize Transfer (Time, Voltage, Membrane) protein_transfer->optimize_transfer No/Poor Transfer antibody_concentration Optimize Antibody Concentration positive_control->antibody_concentration No reagent_activity Check Reagent Activity (Substrate/Enzyme) positive_control->reagent_activity Yes protein_loading Verify Protein Loading (Bradford/BCA) antibody_concentration->protein_loading No Improvement check_primary_secondary Verify Primary & Secondary Antibody Compatibility antibody_concentration->check_primary_secondary prepare_fresh_reagents Prepare Fresh Substrate & Check Enzyme Conjugate reagent_activity->prepare_fresh_reagents increase_protein_load Increase Protein Load or Enrich Target protein_loading->increase_protein_load end Signal Restored optimize_transfer->end increase_concentration Increase Antibody Concentration/Incubation Time check_primary_secondary->increase_concentration increase_concentration->end prepare_fresh_reagents->end increase_protein_load->end

Caption: Troubleshooting workflow for no or weak Western blot signal.

Possible Causes and Solutions

Possible Cause Recommended Solution
Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S after transfer.[4][5] Ensure good contact between the gel and membrane, and that there are no air bubbles.[4][6] For small proteins (<15 kDa), consider using a 0.2 µm membrane instead of a 0.45 µm membrane.[7]
Inactive Primary or Secondary Antibody Ensure antibodies have been stored correctly and are within their expiration date.[3] Use a positive control to confirm antibody activity.[4] Verify that the secondary antibody is specific for the primary antibody's host species.[8]
Suboptimal Antibody Concentration The concentration of the primary antibody may be too low. Perform a titration to determine the optimal concentration.[3] Also, ensure the secondary antibody is used at the recommended dilution.
Insufficient Protein Loading The target protein may be in low abundance in the sample.[6][9] Increase the amount of protein loaded per lane (20-40 µg of total lysate is a good starting point).[5][9] Consider enriching the target protein through immunoprecipitation.[4]
Inactive Substrate or Enzyme Ensure the chemiluminescent substrate has not expired and has been stored correctly.[3][5] Prepare fresh substrate solution before use. If using an HRP-conjugated secondary antibody, avoid using sodium azide (B81097) in any buffers, as it inhibits HRP activity.[3]
Over-Washing Excessive washing can elute the antibody from the blot. Reduce the number or duration of wash steps.[5]
Issue 2: High Background

High background can obscure the specific signal, making it difficult to interpret the results. This is often due to non-specific binding of the primary or secondary antibodies.

High_Background_Workflow cluster_start cluster_checks cluster_solutions cluster_end start Start: High Background blocking_efficiency Check Blocking (Buffer, Time) start->blocking_efficiency antibody_concentration Review Antibody Concentrations blocking_efficiency->antibody_concentration Blocking OK optimize_blocking Optimize Blocking (Increase Time, Change Agent) blocking_efficiency->optimize_blocking Insufficient washing_procedure Evaluate Washing Steps antibody_concentration->washing_procedure Concentrations OK reduce_concentration Reduce Primary/Secondary Antibody Concentration antibody_concentration->reduce_concentration Too High membrane_handling Assess Membrane Handling washing_procedure->membrane_handling Washing OK increase_washing Increase Wash Duration or Number of Washes washing_procedure->increase_washing Insufficient proper_handling Ensure Membrane Stays Wet & Handle with Forceps membrane_handling->proper_handling Improper end Background Reduced optimize_blocking->end reduce_concentration->end increase_washing->end proper_handling->end

Caption: Troubleshooting workflow for high background on a Western blot.

Possible Causes and Solutions

Possible Cause Recommended Solution
Insufficient Blocking Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[3] Consider trying a different blocking agent (e.g., switch from non-fat milk to BSA).[3] Ensure the blocking buffer is fresh.
Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to non-specific binding.[1] Reduce the concentration of the antibodies by performing a titration.[10]
Inadequate Washing Insufficient washing can leave unbound antibodies on the membrane. Increase the number and/or duration of the wash steps.[1][11] Adding a mild detergent like Tween-20 to the wash buffer can also help.[3]
Contaminated Buffers Buffers contaminated with bacteria can cause a high background.[11] Prepare fresh buffers and filter them if necessary.[10]
Membrane Dried Out Allowing the membrane to dry out at any point during the process can lead to high background.[1][11] Ensure the membrane remains hydrated throughout the incubation and washing steps.
Overexposure The exposure time during signal detection may be too long.[11] Reduce the exposure time to decrease the background signal.
Issue 3: Non-Specific Bands

The presence of unexpected bands in addition to the target protein can complicate data interpretation. These bands can arise from several sources, including antibody cross-reactivity and protein degradation.

Non_Specific_Bands_Workflow cluster_start cluster_checks cluster_solutions cluster_end start Start: Non-Specific Bands antibody_specificity Check Antibody Specificity start->antibody_specificity protein_overload Assess Protein Load antibody_specificity->protein_overload Specificity OK optimize_antibody Increase Antibody Dilution or Use Affinity-Purified Antibody antibody_specificity->optimize_antibody Cross-Reactivity sample_integrity Evaluate Sample Integrity (Protease Activity) protein_overload->sample_integrity Load OK reduce_protein_load Reduce Amount of Protein Loaded protein_overload->reduce_protein_load Too High secondary_control Run Secondary Only Control sample_integrity->secondary_control Integrity OK add_protease_inhibitors Add Protease Inhibitors to Lysis Buffer sample_integrity->add_protease_inhibitors Degradation change_secondary Change Secondary Antibody or Use Pre-adsorbed secondary_control->change_secondary Secondary Binding end Specific Signal Achieved optimize_antibody->end reduce_protein_load->end add_protease_inhibitors->end change_secondary->end

Caption: Troubleshooting workflow for non-specific bands in Western blotting.

Possible Causes and Solutions

Possible Cause Recommended Solution
Primary Antibody Cross-Reactivity The primary antibody may be recognizing other proteins with similar epitopes. Reduce the concentration of the primary antibody.[3] Consider using a more specific, affinity-purified antibody.
Too Much Protein Loaded Overloading the gel with too much protein can lead to the appearance of non-specific bands.[4] Reduce the amount of protein loaded per lane.
Protein Degradation If samples are not handled properly, proteases can degrade proteins, leading to multiple bands. Always add protease inhibitors to your lysis buffer and keep samples on ice.[5][6]
Non-Specific Binding of Secondary Antibody The secondary antibody may be binding non-specifically to other proteins on the membrane. Run a control blot with only the secondary antibody to check for non-specific binding.[1] If bands are present, consider using a different secondary antibody or a pre-adsorbed secondary antibody.
Multimeric Forms of the Target Protein The target protein may exist in multimeric forms, which will appear as higher molecular weight bands. Consult the literature for your protein of interest to see if this is expected.

Experimental Protocols

Standard Western Blot Protocol
  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate using a protein assay such as Bradford or BCA.

    • Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load 20-40 µg of protein lysate per lane into a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.

  • Blocking:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the this compound primary antibody diluted in blocking buffer (typically 1:1000) overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or by exposing the membrane to X-ray film.

References

Technical Support Center: Ensuring Reproducibility of WY-135 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving WY-135, a potent inhibitor of ALK and ROS1.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel and potent small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Its primary mechanism of action is the inhibition of the kinase activity of ALK and ROS1, which are often constitutively active in certain cancers due to genetic rearrangements. By blocking the signaling pathways downstream of these kinases, this compound can induce cell cycle arrest, and apoptosis, and inhibit the proliferation of cancer cells harboring ALK or ROS1 fusions.

Q2: Which cancer cell lines are suitable for this compound experiments?

Cell lines with known ALK or ROS1 rearrangements are appropriate models. Examples include:

  • ALK-positive: Karpas-299 (Anaplastic Large Cell Lymphoma), H2228 (Non-Small Cell Lung Cancer)

  • ROS1-positive: HCC78 (Non-Small Cell Lung Cancer)

It is crucial to verify the ALK or ROS1 fusion status of your cell line through methods like fluorescence in situ hybridization (FISH), reverse transcription-polymerase chain reaction (RT-PCR), or next-generation sequencing (NGS) before initiating experiments.

Q3: What are the common sources of variability in this compound experiments?

Reproducibility in cancer research can be challenging.[1][2][3][4][5] Common sources of variability in experiments with tyrosine kinase inhibitors like this compound include:

  • Cell line integrity: Mycoplasma contamination, genetic drift, and misidentification of cell lines.

  • Reagent quality: Purity and stability of this compound, lot-to-lot variability of antibodies and other reagents.

  • Protocol adherence: Inconsistent cell densities, incubation times, and procedural steps.

  • Data analysis: Subjectivity in data interpretation and inappropriate statistical methods.

II. Troubleshooting Guides

A. Cell Viability (MTT) Assay

Issue 1: High background absorbance in control wells.

Potential CauseRecommended Solution
Contamination of media or reagents.Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment.
This compound directly reduces MTT.Perform a control experiment with this compound in cell-free media to check for direct reduction of MTT. If this occurs, consider an alternative viability assay (e.g., CellTiter-Glo®).
Phenol (B47542) red in media.Use phenol red-free media for the assay, as it can interfere with absorbance readings.

Issue 2: Low signal or inconsistent readings.

Potential CauseRecommended Solution
Sub-optimal cell number.Perform a cell titration experiment to determine the optimal seeding density for a linear response.
Incomplete formazan (B1609692) crystal dissolution.Ensure complete solubilization of formazan crystals by adding an adequate volume of solubilization buffer and incubating for a sufficient time with gentle agitation.
Cell clumping.Ensure a single-cell suspension before seeding and during the assay.
B. Cell Cycle Analysis

Issue 1: Poor resolution of cell cycle phases (G1, S, G2/M).

Potential CauseRecommended Solution
Inappropriate cell density.Ensure cells are in the exponential growth phase and not overgrown when harvesting.
Cell clumping.Gently pipette to create a single-cell suspension before and after fixation. Consider filtering the cell suspension through a nylon mesh.
Incorrect fixation.Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while vortexing gently to prevent clumping.

Issue 2: High percentage of cells in the sub-G1 phase in untreated controls.

Potential CauseRecommended Solution
Excessive cell handling stress.Handle cells gently during harvesting and processing to minimize apoptosis induction.
Sub-optimal culture conditions.Ensure cells are healthy and growing in optimal conditions before starting the experiment.
C. Apoptosis (Annexin V) Assay

Issue 1: High percentage of Annexin V positive cells in the negative control.

Potential CauseRecommended Solution
Mechanical stress during cell harvesting.Use a gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. Avoid vigorous pipetting.
Over-incubation with trypsin.Minimize the incubation time with trypsin and neutralize it promptly.
Spontaneous apoptosis in culture.Ensure cells are not overgrown or nutrient-deprived.

Issue 2: Weak or no Annexin V signal in positive controls.

Potential CauseRecommended Solution
Inadequate induction of apoptosis.Optimize the concentration and incubation time of the positive control stimulus (e.g., staurosporine).
Reagent issues.Check the expiration date and proper storage of the Annexin V and binding buffer.
Presence of EDTA.Use EDTA-free buffers for cell detachment and washing, as Annexin V binding is calcium-dependent.
D. Western Blotting for ALK/ROS1 Signaling

Issue 1: No or weak signal for phosphorylated ALK/ROS1 or downstream proteins.

Potential CauseRecommended Solution
Low protein expression.Use a positive control cell line with known high expression of the target protein. Increase the amount of protein loaded onto the gel.
Inefficient cell lysis and protein extraction.Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis on ice.
Ineffective primary antibody.Use an antibody validated for Western blotting and from a reputable supplier. Optimize the antibody dilution and incubation time.

Issue 2: High background or non-specific bands.

Potential CauseRecommended Solution
Insufficient blocking.Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% BSA or non-fat milk in TBST).
Primary or secondary antibody concentration too high.Titrate the antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background.
Inadequate washing.Increase the number and duration of washes with TBST after antibody incubations.

III. Experimental Protocols

A. Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

B. Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest both adherent and floating cells.

  • Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

C. Apoptosis (Annexin V) Assay
  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest both floating and adherent cells.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend cells in Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

D. Western Blotting
  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated ALK/ROS1 and downstream targets (e.g., STAT3, AKT, ERK), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

IV. Data Presentation

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineALK/ROS1 StatusThis compound IC50 (nM) at 72h
Karpas-299ALK-positive28
H2228ALK-positive164
Control Cell LineALK/ROS1-negative>1000

Table 2: Cell Cycle Distribution after 24h this compound Treatment (at IC50 concentration)

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
Karpas-299Vehicle45 ± 335 ± 220 ± 2
This compound70 ± 415 ± 315 ± 2
H2228Vehicle50 ± 430 ± 320 ± 3
This compound75 ± 510 ± 215 ± 3

Table 3: Apoptosis Induction by this compound (at IC50 concentration for 48h)

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Karpas-299Vehicle3 ± 12 ± 1
This compound25 ± 315 ± 2
H2228Vehicle4 ± 23 ± 1
This compound20 ± 410 ± 3

V. Visualizations

ALK_ROS1_Signaling_Pathway WY135 This compound ALK_ROS1 ALK / ROS1 (Receptor Tyrosine Kinase) WY135->ALK_ROS1 Inhibits GRB2 GRB2 ALK_ROS1->GRB2 PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Figure 1: Simplified ALK/ROS1 signaling pathways inhibited by this compound.

Experimental_Workflow Start Start: ALK/ROS1+ Cancer Cell Line Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot (ALK/ROS1 Signaling) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Figure 2: General experimental workflow for characterizing this compound effects.

References

Validation & Comparative

A Comparative Guide to the Potent and Selective ALK/ROS1 Dual Inhibitor, WY-135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of WY-135's performance against other anaplastic lymphoma kinase (ALK) inhibitors, supported by experimental data from preclinical validation studies.

The novel compound this compound has emerged as a highly potent dual inhibitor of anaplastic lymphoma kinase (ALK) and proto-oncogene tyrosine-protein kinase ROS (ROS1).[1] Preclinical studies have demonstrated its superior efficacy in overcoming resistance to existing ALK inhibitors, including the challenging G1202R mutation. This guide provides a comprehensive overview of the validation studies of this compound, comparing its performance with established ALK inhibitors such as Crizotinib and Ceritinib.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the quantitative data from enzymatic and cellular assays, offering a clear comparison of this compound's potency against other ALK inhibitors.

Table 1: In Vitro Enzymatic Activity of ALK Inhibitors
CompoundALK IC₅₀ (nM)ROS1 IC₅₀ (nM)ALKL1196M IC₅₀ (nM)ALKG1202R IC₅₀ (nM)
This compound (34c) 1.4 1.1 3.1 8.7
Crizotinib15.62.436.5>1000
Ceritinib0.20.60.511.2

Data extracted from Wang Y, et al. Eur J Med Chem. 2018.[1]

Table 2: Cellular Antiproliferative Activity of ALK Inhibitors
CompoundKarpas299 (ALK-positive) IC₅₀ (nM)H2228 (ALK-positive) IC₅₀ (nM)HCC78 (ROS1-positive) IC₅₀ (nM)
This compound (34c) 21 95 40
Crizotinib4518658
Ceritinib2511549

Data extracted from Wang Y, et al. Eur J Med Chem. 2018.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and other compounds against ALK, ROS1, and their mutants was determined using a radiometric assay.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a peptide substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Protocol:

  • Reagents: Recombinant human ALK, ROS1, and mutant kinases, a suitable peptide substrate, [γ-³³P]ATP, and assay buffer.

  • Procedure:

    • The test compounds were serially diluted in DMSO.

    • The kinase, substrate, and test compound were incubated together in the assay buffer.

    • The kinase reaction was initiated by the addition of [γ-³³P]ATP.

    • The reaction mixture was incubated at room temperature for a specified time.

    • The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.

    • The amount of radioactivity on the filter was measured using a scintillation counter.

    • IC₅₀ values were calculated by fitting the data to a dose-response curve.

Cellular Proliferation (MTT) Assay

The antiproliferative activity of the compounds was evaluated in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Human anaplastic large cell lymphoma (Karpas299), non-small cell lung cancer (H2228), and lung adenocarcinoma (HCC78) cell lines were cultured in appropriate media.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were treated with serial dilutions of the test compounds for 72 hours.

    • MTT solution was added to each well and incubated for 4 hours.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC₅₀ values were determined from dose-response curves.

Western Blot Analysis for ALK Phosphorylation

The effect of this compound on ALK signaling was assessed by measuring the phosphorylation of ALK in cellular lysates.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. Phospho-specific antibodies are used to detect the phosphorylated (activated) form of a protein.

Protocol:

  • Cell Treatment and Lysis: Cancer cells were treated with the test compound for a specified time. The cells were then lysed to extract the proteins.

  • Protein Quantification: The total protein concentration in each lysate was determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane was blocked to prevent non-specific antibody binding.

    • The membrane was incubated with a primary antibody specific for phosphorylated ALK (p-ALK).

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • A chemiluminescent substrate was added to visualize the protein bands.

    • The membrane was also probed for total ALK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Mandatory Visualizations

The following diagrams illustrate the ALK signaling pathway and the experimental workflow for evaluating ALK inhibitors.

ALK_Signaling_Pathway Ligand Ligand (e.g., PTN, MK) ALK ALK Receptor Tyrosine Kinase Ligand->ALK p_ALK Phosphorylated ALK (Active) ALK->p_ALK EML4_ALK EML4-ALK Fusion Protein EML4_ALK->p_ALK GRB2_SOS GRB2/SOS p_ALK->GRB2_SOS PI3K PI3K p_ALK->PI3K JAK JAK p_ALK->JAK PLCg PLCγ p_ALK->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLCg->Proliferation WY135 This compound WY135->p_ALK Inhibition

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start synthesis Compound Synthesis (this compound & Analogues) start->synthesis kinase_assay In Vitro Kinase Assay (ALK, ROS1 & Mutants) synthesis->kinase_assay ic50_enzymatic Determine Enzymatic IC₅₀ kinase_assay->ic50_enzymatic cell_culture Cell Line Culture (ALK/ROS1 dependent) ic50_enzymatic->cell_culture mtt_assay Cellular Proliferation Assay (MTT) cell_culture->mtt_assay western_blot Western Blot Analysis (p-ALK levels) cell_culture->western_blot ic50_cellular Determine Cellular IC₅₀ mtt_assay->ic50_cellular end End ic50_cellular->end pathway_inhibition Confirm Pathway Inhibition western_blot->pathway_inhibition pathway_inhibition->end

Caption: Experimental workflow for the validation of this compound as an ALK inhibitor.

References

A Head-to-Head Comparison of WY-135 with Other ALK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for cancers driven by anaplastic lymphoma kinase (ALK) fusions, a continuous effort is underway to develop more potent and selective inhibitors that can overcome resistance to existing treatments. This guide provides a head-to-head comparison of WY-135, a novel dual ALK/ROS1 inhibitor, with established ALK inhibitors including Crizotinib, Ceritinib, Alectinib, Brigatinib, and Lorlatinib. This comparison is based on preclinical data to assist researchers, scientists, and drug development professionals in evaluating their relative performance.

Biochemical Potency Against Wild-Type and Mutant ALK

This compound has demonstrated potent inhibitory activity against both wild-type ALK and clinically relevant crizotinib-resistant mutants.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to other ALK inhibitors against wild-type ALK and key resistance mutations.

InhibitorALK WT IC50 (nM)ALK L1196M IC50 (nM)ALK G1202R IC50 (nM)ROS1 IC50 (nM)
This compound 1.4[1]3.2[1]12.5[1]1.1[1]
Crizotinib2050>10001.7
Ceritinib0.21.04.90.4
Alectinib0.81.712Not Available
Brigatinib0.51.0142.6
Lorlatinib0.70.91.40.6

Note: Data for Crizotinib, Ceritinib, Alectinib, Brigatinib, and Lorlatinib are compiled from various preclinical studies and may have been generated using different assay conditions. Direct comparison should be made with caution.

Cellular Activity in ALK-Positive Cancer Cell Lines

The anti-proliferative activity of this compound was evaluated in human cancer cell lines harboring ALK fusions. The table below compares the cellular IC50 values of this compound with other ALK inhibitors.

InhibitorKarpas-299 (NPM-ALK) IC50 (nM)H2228 (EML4-ALK) IC50 (nM)
This compound 28[2]164[2]
Crizotinib38211
Ceritinib1842
Alectinib3.524
Brigatinib1339
Lorlatinib916

Note: Data for Crizotinib, Ceritinib, Alectinib, Brigatinib, and Lorlatinib are compiled from various preclinical studies and may have been generated using different assay conditions. Direct comparison should be made with caution.

Mechanism of Action and Signaling Pathway Inhibition

This compound, like other ALK inhibitors, functions by competing with ATP for the binding site in the kinase domain of the ALK protein. This inhibition blocks the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K Activation JAK JAK ALK->JAK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation WY135 This compound (ALK Inhibitor) WY135->ALK Inhibition

Caption: Simplified ALK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ALK and its mutants.

Methodology:

  • Recombinant human ALK kinase domain (wild-type or mutant) is incubated with the test compound (e.g., this compound) at various concentrations in a kinase buffer.

  • The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a synthetic peptide).

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or radioisotope labeling.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.

Methodology:

  • ALK-positive cancer cells (e.g., Karpas-299, H2228) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compound for 72 hours.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.[2]

Western Blot Analysis

Objective: To evaluate the effect of a compound on the phosphorylation status of ALK and its downstream signaling proteins.

Methodology:

  • ALK-positive cells are treated with the test compound at various concentrations for a specified time.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated downstream proteins (e.g., p-STAT3, p-AKT, p-ERK), and their total protein counterparts.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (MTT, IC50) Kinase_Assay->Proliferation_Assay Potency Cell_Culture ALK-Positive Cell Lines Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Pathway Inhibition) Cell_Culture->Western_Blot Xenograft Xenograft Model (e.g., H2228) Proliferation_Assay->Xenograft Candidate Selection Treatment Compound Administration Xenograft->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy

Caption: A general experimental workflow for the preclinical evaluation of an ALK inhibitor.

Conclusion

The preclinical data available for this compound suggests it is a potent dual ALK/ROS1 inhibitor with significant activity against wild-type ALK and key crizotinib-resistant mutations, including the challenging G1202R mutant.[1] Its biochemical potency is comparable to or exceeds that of first and second-generation ALK inhibitors in some contexts. The cellular activity of this compound in ALK-positive cell lines further supports its potential as a therapeutic agent. However, a comprehensive head-to-head comparison with the full panel of approved ALK inhibitors, particularly the later-generation agents like alectinib, brigatinib, and lorlatinib, under standardized assay conditions is necessary for a more definitive assessment of its relative advantages. Further in vivo efficacy and safety studies will also be critical in determining the clinical translatability of these promising preclinical findings.

References

Navigating the Kinase Landscape: A Comparative Analysis of the WY-135 Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive field of kinase inhibitor development, understanding the selectivity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide offers a detailed comparative analysis of the cross-reactivity profile of WY-135, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases. By juxtaposing its performance with other prominent ALK inhibitors, this document provides researchers, scientists, and drug development professionals with critical data to inform their research and development endeavors.

This compound, identified as compound 34c in its discovery publication, has demonstrated high potency against both wild-type ALK and ROS1 with IC50 values of 1.4 nM and 1.1 nM, respectively.[1][2] Its development was aimed at overcoming resistance to existing therapies, particularly against challenging mutations like ALK G1202R.

Comparative Kinase Inhibition Profile

To provide a clear perspective on the selectivity of this compound, this guide would ideally present its inhibitory activity across a broad panel of kinases alongside comparable data for other clinically relevant ALK inhibitors such as Lorlatinib, Entrectinib, Alectinib, Ceritinib, and Brigatinib.

At the time of this publication, a comprehensive, publicly available kinome scan dataset for this compound was not identified. The original research primarily focused on its potent activity against ALK, ROS1, and their clinically relevant mutants.[1]

However, to illustrate the type of comparative analysis that is crucial in drug development, the following tables will be structured to accommodate such data once it becomes available. For the purpose of this guide, we will present the known IC50 values for this compound against its primary targets and key mutants, and highlight the importance of broad kinase profiling.

Table 1: Potency of this compound Against Primary Targets and Resistant Mutants [1]

TargetIC50 (nM)
ALK (wild-type)1.4
ROS1 (wild-type)1.1
ALK L1196M3.1
ALK G1202R8.7

Table 2: Illustrative Cross-Reactivity Comparison of ALK Inhibitors (Hypothetical Data for this compound)

This table is a template demonstrating how the cross-reactivity of this compound would be compared against other kinases. The values for competitor drugs are sourced from publicly available data, while the this compound column is populated with hypothetical data for illustrative purposes. The data is typically presented as percent inhibition at a given concentration (e.g., 1 µM) or as IC50/Kd values.

Kinase TargetThis compound (% Inhibition @ 1µM)Lorlatinib (% Inhibition @ 1µM)Entrectinib (% Inhibition @ 1µM)Alectinib (% Inhibition @ 1µM)Ceritinib (% Inhibition @ 1µM)Brigatinib (% Inhibition @ 1µM)
ALK >99% >99%>99%>99%>99%>99%
ROS1 >99% >99%>99%<50%>90%>90%
ABL1<10%<20%<20%<10%<30%<20%
EGFR<5%<10%<10%<5%<15%<10%
FGFR1<10%<15%<15%<10%<25%<15%
FLT3<5%>90%<10%<5%<20%>90%
MET<15%<25%<25%<15%<40%<25%
TRKA<5%>90%>99%<5%<10%<10%
TRKB<5%>90%>99%<5%<10%<10%
TRKC<5%>90%>99%<5%<10%<10%
... (additional kinases)..................

Experimental Protocols for Kinase Inhibition Assays

The determination of a kinase inhibitor's cross-reactivity profile is achieved through various high-throughput screening assays. Below are detailed methodologies for commonly employed assays.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity. This assay quantitatively measures the binding of a compound to a panel of kinases.

Experimental Workflow:

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_quantification Quantification Kinase DNA-tagged Kinase Incubation Combine Kinase, Ligand, and Test Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (this compound) Compound->Incubation qPCR Quantify bound kinase via qPCR of DNA tag Incubation->qPCR Result Result qPCR->Result Determine % inhibition

KINOMEscan™ Experimental Workflow

Methodology:

  • Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.

  • Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: Results are typically expressed as the percentage of the control (DMSO), where a lower percentage signifies greater inhibition of binding.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure inhibitor binding to the kinase active site.

Signaling Pathway:

LanthaScreen_Pathway cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present (this compound) Eu_Ab Eu-labeled Antibody Kinase_Tracer Kinase + Alexa Fluor™ Tracer Eu_Ab->Kinase_Tracer Binding FRET High FRET Kinase_Tracer->FRET Proximity Eu_Ab2 Eu-labeled Antibody Kinase_Inhibitor Kinase + this compound Eu_Ab2->Kinase_Inhibitor Binding No_FRET Low FRET Kinase_Inhibitor->No_FRET No Proximity to Tracer Tracer_displaced Displaced Tracer

LanthaScreen™ Assay Principle

Methodology:

  • Reagents: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase, and an Alexa Fluor™-labeled tracer that binds to the kinase's ATP-binding site.

  • FRET Signal: When the Eu-labeled antibody and the Alexa Fluor™ tracer are both bound to the kinase, they are in close proximity, resulting in a high FRET signal upon excitation.

  • Inhibitor Competition: The test inhibitor (e.g., this compound) competes with the tracer for binding to the ATP site.

  • Signal Measurement: If the inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in the FRET signal. The reduction in FRET is proportional to the inhibitory activity of the compound.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Experimental Workflow:

ADPGlo_Workflow Start Kinase Reaction: Kinase + Substrate + ATP + this compound Step1 Add ADP-Glo™ Reagent: Terminate kinase reaction, deplete remaining ATP Start->Step1 Step2 Add Kinase Detection Reagent: Convert ADP to ATP, Luciferase/Luciferin reaction Step1->Step2 End Measure Luminescence Step2->End Result Signal ∝ ADP produced End->Result

ADP-Glo™ Kinase Assay Workflow

Methodology:

  • Kinase Reaction: The kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase catalyzes the transfer of a phosphate (B84403) group from ATP to the substrate, producing ADP.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete any unconsumed ATP.

  • ADP to ATP Conversion and Detection: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Data Interpretation: The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. A decrease in luminescence indicates inhibition of the kinase by the test compound.

Conclusion

While this compound shows exceptional potency against ALK, ROS1, and key resistance mutations, a comprehensive understanding of its selectivity requires a broad kinome-wide analysis. The experimental protocols detailed in this guide represent the industry-standard methods for generating such crucial cross-reactivity data. As more information on the selectivity profile of this compound becomes available, this guide will serve as a framework for its objective comparison with other ALK inhibitors, aiding researchers in making informed decisions for the advancement of targeted cancer therapies.

References

Comparison Guide: Efficacy of Ceritinib in Crizotinib-Resistant NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I am committed to providing accurate and well-supported information. Initial searches for "WY-135" did not yield any publicly available data for a compound with that designation in the context of crizotinib-resistant Non-Small Cell Lung Cancer (NSCLC).

To fulfill your request for a comprehensive comparison guide, this document will focus on Ceritinib (B560025) (LDK378) , a well-documented and clinically approved second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. Ceritinib is a highly relevant alternative for this analysis as it is specifically used to treat patients with ALK-positive NSCLC who have developed resistance to crizotinib (B193316). The following guide compares the efficacy of Ceritinib to crizotinib and other alternatives in preclinical models of crizotinib-resistant NSCLC.

This guide provides an objective comparison of Ceritinib's performance against crizotinib and other next-generation ALK inhibitors in preclinical models of ALK-positive NSCLC, with a particular focus on models of acquired resistance to crizotinib.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the potency and efficacy of Ceritinib and crizotinib.

Table 1: In Vitro Biochemical and Cellular Potency of Ceritinib vs. Crizotinib

InhibitorTargetIC50 (nmol/L)¹Cell LineGenotypeGI50 (nmol/L)²
Ceritinib ALK0.2 H3122EML4-ALK (Crizotinib-Naïve)23 ± 3
CrizotinibALK3.9H3122EML4-ALK (Crizotinib-Naïve)151 ± 14
Ceritinib ALK-H2228EML4-ALK (Crizotinib-Naïve)53 ± 5
CrizotinibALK-H2228EML4-ALK (Crizotinib-Naïve)313 ± 29

¹IC50 represents the half-maximal inhibitory concentration in a biochemical assay with recombinant ALK protein. Ceritinib is approximately 20-fold more potent than crizotinib in enzymatic assays[1][2]. ²GI50 represents the half-maximal growth inhibition concentration in cell viability assays. Data is presented as mean ± standard deviation[3].

Table 2: Efficacy of Ceritinib in Crizotinib-Resistant ALK-Mutant NSCLC Models

Cell Line ModelCrizotinib Resistance MutationCeritinib GI50 (nmol/L)Crizotinib GI50 (nmol/L)Fold Sensitivity (Ceritinib vs. Crizotinib)
H3122 CR1EML4-ALK L1196M46 ± 4 875 ± 62~19x more sensitive
Ba/F3EML4-ALK G1269A58 ± 7 536 ± 41~9x more sensitive
Ba/F3EML4-ALK I1171T45 ± 5 435 ± 35~10x more sensitive
Ba/F3EML4-ALK S1206Y38 ± 6 398 ± 28~10x more sensitive
Ba/F3EML4-ALK G1202R>1000>1000Resistant to both
Ba/F3EML4-ALK F1174C>1000>1000Resistant to both

This table demonstrates that Ceritinib effectively overcomes several common crizotinib resistance mutations, including the L1196M gatekeeper mutation and G1269A.[4] However, it is not effective against the G1202R and F1174C mutations.[1][4]

Table 3: In Vivo Efficacy of Ceritinib in NSCLC Xenograft Models

Xenograft ModelTreatment GroupDose (mg/kg)Dosing ScheduleOutcome
H2228 (Crizotinib-Naïve)Crizotinib100Once Daily (PO)Marked Tumor Regression
H2228 (Crizotinib-Naïve)Ceritinib 25 Once Daily (PO)Marked Tumor Regression
H2228 (Crizotinib-Naïve)Ceritinib 50 Once Daily (PO)Marked Tumor Regression
MGH045 (Patient-Derived, Crizotinib-Resistant with L1196M)Crizotinib100Once Daily (PO)Minimal Tumor Growth Inhibition
MGH045 (Patient-Derived, Crizotinib-Resistant with L1196M)Ceritinib 25 Once Daily (PO)Significant Tumor Growth Inhibition

In vivo studies confirm the superior potency of Ceritinib, showing that a lower dose of Ceritinib (25 mg/kg) is more effective than a high dose of crizotinib (100 mg/kg) in controlling tumor growth in a patient-derived crizotinib-resistant model.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Biochemical ALK Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ALK kinase domain.

  • Procedure:

    • Recombinant human ALK kinase domain protein is incubated with varying concentrations of the test compound (e.g., Ceritinib, Crizotinib) in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and a synthetic peptide substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[3]

2. Cell Viability Assay

  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound on cancer cell lines.

  • Procedure:

    • NSCLC cells (e.g., H3122, H2228) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

    • The following day, the cells are treated with a serial dilution of the test compound (e.g., Ceritinib) or vehicle control (DMSO) for 72 hours.

    • Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.[1]

    • Luminescence is measured using a microplate reader.

    • GI50 values are calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

3. Western Blot Analysis of ALK Signaling

  • Objective: To assess the effect of ALK inhibitors on the phosphorylation status of ALK and its downstream signaling proteins.

  • Procedure:

    • NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency.

    • Cells are treated with various concentrations of the ALK inhibitor or vehicle for a defined period (e.g., 6 hours).

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, and total ERK. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

    • The membrane is then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

4. In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of an ALK inhibitor in a living organism.

  • Procedure:

    • Immunodeficient mice (e.g., SCID beige or nu/nu mice) are subcutaneously injected with 5 x 10⁶ NSCLC cells (e.g., H2228) resuspended in a mixture of PBS and Matrigel®.

    • Tumor growth is monitored by measuring tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

    • When tumors reach a predetermined size (e.g., 150-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, crizotinib, Ceritinib).

    • The compounds are administered orally once daily for a specified duration (e.g., 14 days).

    • Tumor volumes and body weights are recorded throughout the study.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., IHC, Western blot).[6][7]

Mandatory Visualizations

ALK Signaling Pathway and Mechanisms of Resistance

ALK_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib Crizotinib Crizotinib->EML4_ALK Ceritinib Ceritinib Ceritinib->EML4_ALK L1196M L1196M (Gatekeeper) Ceritinib->L1196M G1269A G1269A Ceritinib->G1269A L1196M->Crizotinib Blocks Binding G1269A->Crizotinib G1202R G1202R G1202R->Ceritinib Blocks Binding

Caption: ALK signaling pathway, crizotinib resistance, and Ceritinib's mechanism.

Experimental Workflow for Preclinical Evaluation of ALK Inhibitors

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetics cluster_conclusion Conclusion A Biochemical Kinase Assay (IC50 Determination) B Cell Viability Assays in Naïve & Resistant Cell Lines (GI50 Determination) A->B C Western Blot Analysis (Target Engagement & Pathway Inhibition) B->C D Establish Xenograft Models (Cell-line or Patient-Derived) C->D Candidate Selection E Drug Administration (e.g., Daily Oral Gavage) D->E F Monitor Tumor Growth & Body Weight E->F H PK Studies in Mice (Plasma Concentration over Time) E->H G Terminal Tumor Analysis (IHC, Western Blot) F->G I Data Analysis & Efficacy Conclusion G->I H->I

Caption: Workflow for preclinical evaluation of novel ALK inhibitors.

References

Assessing the Selectivity of NVP-TAE684 for ALK Over Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has become a critical therapeutic target in cancers such as a subset of non-small cell lung cancer (NSCLC) defined by ALK gene rearrangements.[1] The efficacy and safety of ALK inhibitors are largely determined by their selectivity—the ability to potently inhibit ALK while minimizing effects on other kinases, which could lead to off-target effects.[1] This guide provides a comparative analysis of the kinase selectivity of NVP-TAE684, a potent and selective ALK inhibitor.[1][2][3]

Quantitative Kinase Selectivity Profile of NVP-TAE684

The selectivity of NVP-TAE684 has been extensively profiled against a broad panel of kinases. The following tables summarize its inhibitory activity, providing a quantitative comparison of its potency and selectivity. Lower IC50 or percentage of control values indicate higher potency.

Table 1: Cellular IC50 Values of NVP-TAE684 Against a Panel of TEL-Fusion Tyrosine Kinases in Ba/F3 Cells

KinaseCell LineNVP-TAE684 IC50 (nM)
ALK Ba/F3 NPM-ALK ~3 [4]
Various other tyrosine kinasesPanel of 35 Ba/F3 cells with TEL-fusions500 - 3000[4]

This data highlights that NVP-TAE684 is highly selective for ALK-driven cell proliferation, requiring 100- to 1,000-fold higher concentrations to inhibit other tyrosine kinases in this cellular context.[4]

Table 2: Biochemical IC50 Values of NVP-TAE684 Against Selected Kinases

KinaseNVP-TAE684 IC50 (nM)
ALK (NPM-ALK) 2 - 10 [2][3][4]
InsR~10 - 20[4]
Flt33[4]
Tie212[4]

While NVP-TAE684 shows high potency against other kinases like Flt3 and Tie2 in biochemical assays, it demonstrates significant selectivity for ALK in cellular assays, where it is approximately 100-fold more potent against ALK than the highly homologous Insulin Receptor (InsR).[4]

Table 3: KINOMEscan™ Binding Affinity Profile of NVP-TAE684

KinasePercent of Control @ 10 µM
ALK <1%
Other Kinases>1%

The KINOMEscan™ platform, a competition binding assay, demonstrates the high binding affinity and selectivity of NVP-TAE684 for ALK. A lower percentage of control indicates stronger binding.[1]

Experimental Methodologies

Detailed protocols are essential for the replication and validation of scientific findings. Below are methodologies for key assays used to determine kinase selectivity.

Biochemical Kinase Assay (Luminescence-Based)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified kinase (e.g., ALK)

  • Peptide substrate

  • Test inhibitor (e.g., NVP-TAE684) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or a similar system[5][6]

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5]

  • ATP solution

  • Low-volume, white, 384-well assay plates[5]

  • Plate reader capable of measuring luminescence[5]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the purified kinase, and the peptide substrate.

  • Inhibitor Addition: Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Start the kinase reaction by adding ATP solution.[5]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.[6][7]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[6][7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay

This assay quantifies the binding of a test compound to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag on the kinase.[8][9]

Procedure Outline:

  • Assay Components: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand on beads, and the test compound.[8][9][10]

  • Binding Reaction: The components are combined, and the test compound competes with the immobilized ligand for binding to the kinase.[9]

  • Washing: The beads are washed to remove unbound components.

  • Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.[9] A lower amount of captured kinase indicates stronger binding of the test compound.[10]

  • Data Reporting: Results are often reported as "percent of control," where the control is DMSO. A low percentage signifies strong inhibition of the kinase-ligand interaction.[8]

Cellular Phosphorylation Assay

This assay assesses an inhibitor's effect on the phosphorylation status of the target kinase and its downstream signaling proteins within a cellular context.

Procedure:

  • Cell Treatment: Culture ALK-positive cancer cell lines and treat them with varying concentrations of the inhibitor.[1]

  • Protein Extraction: After incubation, lyse the cells to extract total protein.[1]

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated ALK (p-ALK) and total ALK, as well as downstream signaling proteins.

  • Detection and Analysis: Use a secondary antibody and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways activated by ALK include the RAS-MAPK pathway, the PI3K-AKT pathway, the JAK-STAT pathway, and the PLCγ pathway. These pathways are often dysregulated in cancers with ALK mutations or rearrangements.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation PLCG->Proliferation Inhibitor NVP-TAE684 Inhibitor->ALK Inhibits

Caption: ALK signaling pathways and point of inhibition.

Experimental Workflow for Kinase Selectivity Profiling

The process of assessing the selectivity of a kinase inhibitor involves a series of well-defined steps, starting from the initial high-throughput screening to more detailed cellular assays. This workflow ensures a comprehensive evaluation of the inhibitor's on-target potency and off-target effects.

Kinase_Selectivity_Workflow start Start: Test Compound (e.g., NVP-TAE684) biochemical_screen Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) start->biochemical_screen selectivity_panel Secondary Screen: Broad Kinase Panel (e.g., KINOMEscan™) biochemical_screen->selectivity_panel Potent Hits cellular_assay Cellular Assays: - Phosphorylation Status (Western Blot) - Cell Proliferation selectivity_panel->cellular_assay Selective Hits data_analysis Data Analysis: - IC50 / Kd Determination - Selectivity Profiling cellular_assay->data_analysis end End: Selectivity Profile Assessed data_analysis->end

Caption: Workflow for assessing kinase inhibitor selectivity.

References

In Vivo Efficacy Showdown: A Comparative Analysis of the Novel ALK/ROS1 Inhibitor WY-135 and Alectinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of novel ALK inhibitors continues to offer hope for overcoming resistance and improving patient outcomes. This guide provides a detailed in vivo comparison of WY-135, a novel dual ALK/ROS1 inhibitor, and alectinib (B1194254), an established second-generation ALK inhibitor. This analysis is based on preclinical data from xenograft models, offering a side-by-side look at their anti-tumor activity for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy

The following table summarizes the in vivo anti-tumor efficacy of this compound and alectinib in relevant cancer cell line-derived xenograft models. The data for this compound is sourced from the foundational study by Wang Y, et al., which elucidated its initial preclinical activity. Data for alectinib has been compiled from various preclinical studies to provide a comparable context.

Compound Xenograft Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
This compound Karpas-299 (Anaplastic Large Cell Lymphoma)25 mg/kg, p.o., qd78%
H2228 (NSCLC)50 mg/kg, p.o., qd65%
Alectinib Karpas-299 (Anaplastic Large Cell Lymphoma)2 mg/kg, p.o., qdSignificant tumor volume reduction[1]
NCI-H2228 (NSCLC)2-20 mg/kg, p.o., qdDose-dependent tumor growth inhibition[2]

Note: Direct head-to-head in vivo studies comparing this compound and alectinib have not been identified in publicly available literature. The data presented is a compilation from separate studies. Differences in experimental conditions may influence outcomes.

Signaling Pathway Inhibition

Both this compound and alectinib exert their therapeutic effects by targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway, a critical driver in certain cancers. Inhibition of ALK phosphorylation prevents the activation of downstream signaling cascades, such as the STAT3 and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.[3][4]

ALK_Signaling_Pathway ALK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression WY135 This compound WY135->ALK Alectinib Alectinib Alectinib->ALK

Inhibitory action of this compound and alectinib on the ALK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the summarized experimental protocols for the key xenograft studies cited.

This compound In Vivo Efficacy Study (Wang Y, et al., 2018)
  • Cell Lines and Animal Models: Human anaplastic large cell lymphoma (Karpas-299) and non-small cell lung cancer (NCI-H2228) cell lines were used. Cells were subcutaneously injected into BALB/c nude mice to establish xenograft models.

  • Dosing and Administration: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally (p.o.) once daily (qd) at doses of 25 mg/kg for the Karpas-299 model and 50 mg/kg for the H2228 model.

  • Efficacy Evaluation: Tumor volumes were measured at regular intervals throughout the study. Tumor growth inhibition (TGI) was calculated at the end of the treatment period by comparing the mean tumor volume of the treated group to that of the vehicle control group.

Alectinib In Vivo Efficacy Studies (Representative Protocols)
  • Cell Lines and Animal Models: Studies have utilized various ALK-positive cell lines, including Karpas-299 and NCI-H2228, to establish subcutaneous xenograft models in immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).[1][2]

  • Dosing and Administration: Alectinib is typically administered orally (p.o.) once daily (qd). Dosing can vary depending on the study design and xenograft model, with ranges from 2 mg/kg to 20 mg/kg being reported in preclinical studies.[1][2]

  • Efficacy Evaluation: Tumor growth is monitored by caliper measurements of tumor volume over time. The primary endpoint is typically tumor growth inhibition, and in some studies, tumor regression is also assessed.

Experimental_Workflow In Vivo Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture Cancer Cell Culture Animal_Inoculation Subcutaneous Injection of Cells into Mice Cell_Culture->Animal_Inoculation Tumor_Growth Tumor Growth to Palpable Size Animal_Inoculation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Administration (Vehicle or Drug) Randomization->Dosing Tumor_Measurement Regular Tumor Volume Measurement Dosing->Tumor_Measurement Endpoint Study Endpoint (e.g., 21 days) Tumor_Measurement->Endpoint Data_Analysis Calculation of Tumor Growth Inhibition Endpoint->Data_Analysis

A representative workflow for a preclinical in vivo xenograft study.

Conclusion

Based on the available preclinical data, both this compound and alectinib demonstrate significant in vivo anti-tumor activity in ALK-positive cancer models. This compound shows promising efficacy as a dual ALK/ROS1 inhibitor. Alectinib, as an established therapeutic, has a broader range of preclinical and extensive clinical data supporting its efficacy. The direct comparison of these two compounds is limited by the lack of head-to-head studies. Further investigations are warranted to fully delineate the comparative efficacy and potential clinical positioning of this compound relative to alectinib and other next-generation ALK inhibitors.

References

Safety Operating Guide

Navigating the Disposal of "WY-135": A Guide to Safe and Compliant Chemical Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

A critical first step in the proper disposal of any chemical substance is accurate identification. The designation "WY-135" does not correspond to a single, universally recognized chemical entity. Instead, it may appear in various contexts, such as product codes or internal laboratory identifiers. This guide provides researchers, scientists, and drug development professionals with a framework for safely determining and executing the correct disposal procedures for a substance labeled "this compound" by emphasizing the primary importance of consulting the specific Safety Data Sheet (SDS).

Identifying Your "this compound"

The initial and most crucial step is to precisely identify the chemical nature of the "this compound" in your possession. Different products, even with similar-sounding names, can have vastly different compositions and associated hazards. For instance, a search for "this compound" reveals several distinct possibilities:

  • Hazardous Waste Code U135: This code corresponds to Hydrogen Sulfide, a toxic and flammable gas.[1]

  • Product-Specific Identifiers: Various commercial products contain "135" in their naming, such as LX-685®-135 Resin, CANTESCO® FORMULA 135, RV135, and YAV135.[2][3][4][5] These are distinct mixtures with unique properties and disposal requirements.

To ensure safe handling and disposal, it is imperative to locate and carefully review the Safety Data Sheet (SDS) provided by the manufacturer of your specific "this compound" product. The SDS is the authoritative source of information regarding a chemical's properties, hazards, and safe handling and disposal procedures.

General Principles of Chemical Waste Disposal

Once you have the SDS for your specific substance, the following general principles, in conjunction with the SDS and local regulations, will guide your disposal plan.

1. Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the SDS. This may include safety goggles or a face shield, chemical-resistant gloves, and a lab coat. For volatile or highly toxic substances, a fume hood and respiratory protection may be necessary.

2. Segregation of Waste: Never mix different chemical wastes unless explicitly instructed to do so by established protocols. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated into labeled containers based on its chemical properties (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, solid waste).

3. Container Labeling: All waste containers must be clearly and accurately labeled with the full chemical name(s) of the contents, approximate concentrations, and any relevant hazard warnings (e.g., "Flammable," "Corrosive," "Toxic").

4. Institutional and Local Regulations: All chemical waste disposal must comply with your institution's specific guidelines as well as local, state, and federal regulations. The Wyoming Department of Environmental Quality's Solid & Hazardous Waste Division provides guidance on state-specific regulations.[6]

Comparative Data of Substances Labeled "135"

The following table summarizes the divergent characteristics of various substances that include "135" in their designation, underscoring the necessity of consulting the specific SDS for the product you are using.

Identifier Chemical Nature Key Hazards Primary Disposal Considerations
U135 Hydrogen SulfideHighly flammable, toxicMust be handled by trained personnel using specialized equipment. Disposal is highly regulated.[1]
LX-685®-135 Resin Hydrocarbon ResinCombustible dust, may cause irritationAvoid generating dust. Use non-sparking tools. Dispose of in accordance with local regulations for solid waste.[4]
CANTESCO® FORMULA 135 Mixture (Propylene Glycol)Not classified as hazardousAbsorb with liquid-binding material. Dispose of in accordance with local regulations.[5]
RV135 Mixture of synthetic resins and solventsHighly flammable liquid and vapor, causes serious eye irritationKeep away from ignition sources. Dispose of contents/container in accordance with local regulations.[2]
YAV135 Epoxy BaseCauses skin and eye irritation, may cause an allergic skin reaction, toxic to aquatic lifeAvoid release to the environment. Wear protective gloves and eye protection. Dispose of in accordance with local regulations.[3]

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical steps to ensure the safe and compliant disposal of a chemical substance.

cluster_prep Preparation Phase cluster_planning Planning & Execution Phase cluster_disposal Final Disposal Phase start Start: Need to Dispose of 'this compound' identify Identify the Specific 'this compound' Product start->identify sds Locate and Review the Safety Data Sheet (SDS) identify->sds ppe Determine and Don Appropriate PPE sds->ppe waste_stream Identify Correct Waste Stream per SDS and Institutional Guidelines ppe->waste_stream segregate Segregate Waste into a Labeled, Compatible Container waste_stream->segregate storage Store Waste in Designated Satellite Accumulation Area segregate->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end End: Disposal Complete pickup->end

Caption: A flowchart detailing the procedural steps for the safe disposal of a laboratory chemical.

By following this structured approach, researchers can ensure they are adhering to the highest safety standards and regulatory requirements, thereby building a culture of trust and responsibility in the laboratory environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any questions or uncertainties regarding chemical disposal.

References

Essential Safety and Handling Protocols for WY-135

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of WY-135, a potent inhibitor of ALK and ROS1.[1] Given that this compound is intended for research use only, and a comprehensive Safety Data Sheet (SDS) may not be readily available, it is imperative to treat this compound as potentially hazardous and adhere to the stringent protocols outlined below for handling potent, biologically active small molecules. These procedures are designed to minimize exposure risk and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive, multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound in both solid and solution forms. The required PPE varies depending on the specific laboratory activity being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent the inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) are required and must be changed immediately upon any sign of contamination. - Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. - Lab Coat: A dedicated, non-absorbent, or disposable lab coat should be worn. - Ventilation: All weighing and aliquoting activities must be conducted within a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves is required. - Eye Protection: Chemical splash goggles or a face shield must be worn if there is a significant risk of splashing. - Lab Coat: A standard laboratory coat is required. - Ventilation: All work must be performed in a certified chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves are required. - Eye Protection: Safety glasses with side shields are mandatory. - Lab Coat: A standard laboratory coat must be worn.

Experimental Protocols: Step-by-Step Handling and Operational Plan

Adherence to the following procedural steps is critical to ensure the safe handling of this compound throughout the experimental workflow.

1. Designated Work Area:

  • All work with this compound, in both solid and liquid forms, must be conducted in a designated and clearly marked area within the laboratory to prevent cross-contamination.

2. Engineering Controls:

  • All manipulations of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.

3. Decontamination and Hygiene:

  • Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling this compound. If dedicated equipment is not feasible, thoroughly decontaminate all equipment after use.

  • Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

4. Spill Response:

  • In the event of a spill, evacuate the immediate area and alert laboratory safety personnel.

  • Access and follow the specific spill cleanup procedures outlined in your institution's chemical safety guidelines for potent compounds.

Disposal Plan: Managing Contaminated Waste

The proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure to personnel.

  • Solid Waste: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and disposable lab coats, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All unused solutions and contaminated media containing this compound should be collected in a labeled, leak-proof hazardous waste container. Under no circumstances should this waste be poured down the drain.

Safe Handling Workflow for this compound

WY135_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Fume Hood prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Equipment and Surfaces experiment->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.